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  • Product: 2-Cyclohexen-1-one, 2-(hydroxymethyl)-
  • CAS: 105956-40-9

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthetic Utility of 2-(Hydroxymethyl)cyclohex-2-en-1-one in Advanced Chemical Biology

Executive Summary In the landscape of organic synthesis and chemical biology, 2-(hydroxymethyl)cyclohex-2-en-1-one (CAS: 105956-40-9) emerges as a highly versatile, bifunctional building block. Featuring both an α,β-unsa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and chemical biology, 2-(hydroxymethyl)cyclohex-2-en-1-one (CAS: 105956-40-9) emerges as a highly versatile, bifunctional building block. Featuring both an α,β-unsaturated ketone (enone) and an allylic alcohol moiety, this compound serves as a critical intermediate. It is predominantly utilized in the total synthesis of complex C7-carbasugars (such as gabosines and epoxydines) and acts as a highly specific recognition moiety in the design of self-immolative fluorescent probes for biothiol detection[1][2][3].

This whitepaper provides an in-depth technical analysis of its chemical properties, field-proven synthesis workflows via the Morita-Baylis-Hillman (MBH) reaction, and its advanced applications in drug development and molecular diagnostics.

Physicochemical Profiling and Structural Dynamics

The reactivity of 2-(hydroxymethyl)cyclohex-2-en-1-one is dictated by its dual-functional nature. The electron-deficient β-carbon of the enone system is highly susceptible to nucleophilic attack (Michael addition), while the primary hydroxyl group can be readily activated (e.g., via halogenation) for downstream substitution reactions[2].

Table 1: Quantitative Chemical Properties
PropertyValue / Description
IUPAC Name 2-(hydroxymethyl)cyclohex-2-en-1-one
CAS Number 105956-40-9
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.155 g/mol
Structural Features Conjugated cyclic enone, primary allylic alcohol
Typical Appearance Viscous liquid / Oil
Solubility Soluble in polar organic solvents (EtOAc, THF, DCM)

Data synthesized from computational chemical databases and compound registries[1].

Synthesis Workflows: The Morita-Baylis-Hillman Approach

The most direct and atom-economical method for synthesizing 2-(hydroxymethyl)cyclohex-2-en-1-one is the Morita-Baylis-Hillman (MBH) reaction, which couples cyclohex-2-en-1-one with formaldehyde[4].

MBH_Synthesis Enone Cyclohex-2-en-1-one Intermediate Zwitterionic Enolate Enone->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (aq) Formaldehyde->Intermediate Aldol-type Addition Catalyst DABCO / DMAP Catalyst Catalyst->Intermediate Activates Enone Product 2-(hydroxymethyl)cyclohex-2-en-1-one Intermediate->Product Catalyst Elimination Purification Silica Gel Chromatography Product->Purification Workup & Isolation

Workflow of the Morita-Baylis-Hillman synthesis of 2-(hydroxymethyl)cyclohex-2-en-1-one.
Self-Validating Experimental Protocol

To ensure high yield and purity, the following protocol integrates mechanistic causality with real-time validation steps.

Step 1: Reagent Preparation & Mixing

  • Action: Dissolve cyclohex-2-en-1-one (1.0 equiv) and aqueous formaldehyde (37% w/w, 2.0–3.0 equiv) in a co-solvent system of 1,4-dioxane and water (1:1 v/v).

  • Causality: The aqueous component solubilizes the formaldehyde, while the organic solvent ensures the cyclic enone remains in a homogeneous phase, maximizing collision frequency.

Step 2: Catalytic Activation

  • Action: Add DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (0.2–0.5 equiv) to the mixture[2]. Stir at ambient temperature.

  • Causality: DABCO acts as a potent nucleophilic catalyst. It attacks the β-carbon of the enone, generating a zwitterionic enolate intermediate. This intermediate is highly nucleophilic at the α-position, priming it for an aldol-type addition to the electrophilic formaldehyde.

Step 3: Reaction Monitoring (Validation Checkpoint)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent system.

  • Causality: MBH reactions of cyclic enones are notoriously slow due to steric hindrance and reversible kinetics. Monitoring prevents premature termination and helps identify the onset of unwanted dimerization or polymerization.

Step 4: Quenching and Extraction

  • Action: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: NH₄Cl neutralizes the basic catalyst (DABCO), halting the reaction and preventing base-catalyzed degradation of the product during concentration.

Step 5: Purification

  • Action: Concentrate the organic layer under reduced pressure and purify via flash column chromatography on silica gel.

Applications in Drug Development and Chemical Biology

Precursor to C7-Carbasugars

Carbasugars are a class of glycomimetics where the ring oxygen of a sugar is replaced by a methylene group. They exhibit potent biological activities, including α-glucosidase inhibition and anticancer properties. 2-(hydroxymethyl)cyclohex-2-en-1-one and its derivatives serve as core scaffolds for synthesizing C7-carbasugars[5]. Through functional group manipulations and stereoselective cyclizations, this compound is a direct precursor to natural products like gabosines, epoxydines, and epicorepoxydon A[3].

Recognition Moiety in Fluorescent Biothiol Probes

Biothiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—are crucial for maintaining cellular redox balance. Abnormal levels are linked to neurodegenerative and cardiovascular diseases.

In advanced analytical chemistry, 2-(hydroxymethyl)cyclohex-2-en-1-one is utilized to synthesize self-immolative fluorescent probes (e.g., CyOCy)[2].

  • Synthesis Causality: The hydroxymethyl group is first brominated using phosphorus tribromide (PBr₃), converting it into an excellent electrophile. This allows it to be attached to a hydroxyl hemicyanine dye via a nucleophilic substitution reaction[2].

  • Sensing Causality: The enone ring acts as an indiscriminate recognition segment for mercapto compounds. When a biothiol is present, its sulfhydryl group performs a Michael addition on the α,β-unsaturated ketone. This disrupts the conjugated system and triggers a rapid self-immolative cleavage of the ether bond, releasing the free fluorophore and resulting in a massive fluorescence enhancement at ~690 nm[2].

Biothiol_Sensing Probe CyOCy Probe (Non-fluorescent) Michael Michael Addition at Cyclohexenone Probe->Michael Biothiol Biothiol (Cys, Hcy, GSH) Biothiol->Michael Nucleophilic Attack Cleavage Self-Immolative Cleavage Michael->Cleavage Ether Bond Breakage Fluorophore Free Hemicyanine (Fluorescent) Cleavage->Fluorophore Signal Emission (690 nm)

Mechanism of biothiol detection via Michael addition and self-immolative cleavage.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized 2-(hydroxymethyl)cyclohex-2-en-1-one before its use in complex probe development, researchers must validate the structure using the following spectroscopic benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The defining features are the appearance of a broad singlet/multiplet around δ 4.2–4.3 ppm, corresponding to the two protons of the newly installed hydroxymethyl group. Additionally, the β-olefinic proton of the cyclohexenone ring typically shifts to a distinct triplet-like signal near δ 6.9–7.0 ppm, confirming substitution at the α-position.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis should yield an [M+H]⁺ peak at approximately m/z 127.075, confirming the molecular formula C₇H₁₀O₂.

References

  • LookChem. "Cas 105956-40-9, 2-Cyclohexen-1-one, 2-(hydroxymethyl)-". LookChem Chemical Database.
  • Analytical Chemistry. "Equivalent Response Strategy for Sensing Total Biothiols in Human Serums and Living Cells Using a Hemicyanine-Based Self-Immolative Probe". ACS Publications.
  • The Journal of Organic Chemistry. "A Synthetic Approach to Several C7-Carbasugars via a Key Intramolecular Morita–Baylis–Hillman Reaction". ACS Publications.
  • ResearchGate. "A divergent approach to synthesize C7 epoxyquinones from (–)-shikimic acid". ResearchGate Database.

Sources

Exploratory

Mechanistic Elucidation and Synthetic Protocols for 2-(Hydroxymethyl)-2-cyclohexen-1-one via the Morita-Baylis-Hillman Reaction

Executive Summary The synthesis of 2-(hydroxymethyl)-2-cyclohexen-1-one (CAS: 105956-40-9)[1] via the Morita-Baylis-Hillman (MBH) reaction is a fundamental transformation in organic synthesis, yielding densely functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(hydroxymethyl)-2-cyclohexen-1-one (CAS: 105956-40-9)[1] via the Morita-Baylis-Hillman (MBH) reaction is a fundamental transformation in organic synthesis, yielding densely functionalized allylic alcohols critical for natural product synthesis and drug development. This technical whitepaper provides an in-depth analysis of the MBH mechanism specifically applied to 2-cyclohexen-1-one and formaldehyde. By dissecting the kinetic drivers, thermodynamic bottlenecks, and solvent effects, this guide establishes a self-validating, highly efficient protocol tailored for researchers and application scientists.

Mechanistic Sequence of the Catalytic Cycle

The MBH reaction is a trimolecular process that couples an activated alkene (2-cyclohexen-1-one) with an electrophile (formaldehyde) under the influence of a nucleophilic catalyst[2]. The mechanism proceeds through three distinct phases:

  • Nucleophilic Trigger (Michael Addition): The reaction initiates via the 1,4-conjugate addition of a nucleophilic catalyst—traditionally 1,4-diazabicyclo[2.2.2]octane (DABCO) or a trialkylphosphine—to the β-carbon of 2-cyclohexen-1-one[2]. This generates a zwitterionic aza-enolate (or phosphonium enolate) intermediate. For cyclic enones, this initial addition is highly reversible and thermodynamically disfavored, requiring a catalyst with minimal steric hindrance and high nucleophilicity[3].

  • Electrophilic Trapping (Aldol-Type Addition): The α-carbon of the transient zwitterionic enolate acts as a nucleophile, attacking the carbonyl carbon of formaldehyde[3]. Formaldehyde is an exceptionally potent electrophile due to its lack of steric bulk, rapidly forming a second, alkoxide-containing zwitterionic intermediate.

  • Proton Transfer and Catalyst Elimination: The final phase involves a proton shift from the α-position to the newly formed alkoxide, followed by the β-elimination of the catalyst to yield 2-(hydroxymethyl)-2-cyclohexen-1-one[4]. This proton transfer is typically the rate-determining step (RDS)[4]. Consequently, the reaction is profoundly accelerated by protic solvents or hydrogen-bonding networks that stabilize the transition state and facilitate proton shuttling[4].

MBH_Mechanism R 2-Cyclohexen-1-one + Catalyst Z1 Zwitterionic Enolate (Intermediate I) R->Z1 Michael Addition Z2 Alkoxide Zwitterion (Intermediate II) + Formaldehyde Z1->Z2 Aldol Addition P 2-(hydroxymethyl)- 2-cyclohexen-1-one Z2->P Proton Transfer & Elimination

Figure 1: Catalytic cycle of the Morita-Baylis-Hillman reaction.

Kinetic and Thermodynamic Drivers: Causality of Experimental Choices

The inherent sluggishness of the classical DABCO-catalyzed MBH reaction with cyclic enones necessitates strategic deviations in protocol to achieve viable yields[4].

  • Catalyst Causality: While DABCO is standard, its reversible Michael addition limits overall throughput. Transitioning to trialkylphosphines like P(n−Bu)3​ enhances nucleophilic attack, significantly reducing reaction times[5]. Alternatively, the use of N-methylpyrrolidine paired with a Lewis/Brønsted base like Ba(OH)2​ creates a synergistic catalytic system that drastically improves yields for cyclic enones[6].

  • Solvent Causality: Utilizing an aqueous-organic solvent mixture (e.g., H2​O/MeOH ) serves a dual purpose. First, it accommodates aqueous formaldehyde (formalin). Second, the protic environment directly addresses the kinetic bottleneck by lowering the activation energy of the rate-determining proton transfer step[4][6].

Quantitative Comparison of MBH Catalytic Systems
Catalyst SystemSolventTimeYield (%)Mechanistic Rationale
DABCO (20 mol%)THF / H2​O 48 h60 - 65Standard amine catalyst; slow proton transfer limits overall reaction rate.
P(n−Bu)3​ (10 mol%)THF12 h70 - 75Superior nucleophilicity accelerates the initial Michael addition step[5].
N-methylpyrrolidine (5 mol%) + Ba(OH)2​ H2​O / MeOH2 h85 - 90Protic solvent accelerates RDS; Ba(OH)2​ activates formaldehyde[1][6].

Self-Validating Experimental Protocol

The following methodology leverages the highly efficient N-methylpyrrolidine/ Ba(OH)2​ catalytic system to synthesize 2-(hydroxymethyl)-2-cyclohexen-1-one[1][6]. Every step is designed with built-in validation to ensure scientific integrity and reproducibility.

Exp_Workflow Prep 1. Reagent Prep (Enone + HCHO + Solvent) Cat 2. Catalyst Addition (N-methylpyrrolidine, 0°C) Prep->Cat React 3. Reaction Incubation (Monitor via TLC) Cat->React Quench 4. Quenching & Extraction (NH4Cl, EtOAc) React->Quench Purify 5. Purification (Silica Chromatography) Quench->Purify

Figure 2: Step-by-step experimental workflow for synthesizing the MBH adduct.

Step-by-Step Methodology:
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclohexen-1-one (10.0 mmol) in a solvent mixture of H2​O/MeOH (5:1 v/v, 12 mL). Add aqueous formaldehyde (37% w/w, 15.0 mmol).

    • Causality: Excess formaldehyde drives the aldol equilibrium forward. The protic solvent mixture is critical for accelerating the proton-transfer RDS[4].

  • Catalyst Introduction: Cool the reaction vessel to 0 °C using an ice bath. Introduce N-methylpyrrolidine (0.5 mmol, 5 mol%) and Ba(OH)2​ (0.15 mmol, 1.5 mol%)[1].

    • Causality: The low temperature suppresses competitive side reactions, such as double cross-aldol condensations or the Cannizzaro reaction of formaldehyde. Ba(OH)2​ acts as a co-catalyst, activating the formaldehyde and stabilizing the zwitterion[1].

  • Reaction Incubation & Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent.

    • Validation Checkpoint: The complete consumption of the UV-active 2-cyclohexen-1-one ( Rf​≈0.6 ) and the emergence of a more polar product spot ( Rf​≈0.3 ) confirms successful conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous phase with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: NH4​Cl provides a mild, buffered quench that neutralizes the basic catalysts without inducing acid-catalyzed dehydration of the sensitive allylic alcohol product.

  • Purification: Purify the crude extract via silica gel flash chromatography to yield pure 2-(hydroxymethyl)-2-cyclohexen-1-one.

Analytical Validation

To verify the structural integrity of the synthesized 2-(hydroxymethyl)-2-cyclohexen-1-one, the following analyses must be performed:

  • 1 H NMR ( CDCl3​ ): Confirm the presence of the characteristic vinylic proton of the cyclohexenone ring (triplet, δ≈6.9−7.0 ppm) and the diagnostic hydroxymethyl protons (singlet or AB system, δ≈4.2−4.3 ppm).

  • IR Spectroscopy: Ensure the presence of a broad O-H stretching band ( ∼3400 cm −1 ) and a conjugated C=O stretching band ( ∼1670 cm −1 ).

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Foundational

An In-depth Technical Guide to the Toxicity, Hazards, and Safety Profile of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the toxicological profile, potential hazards, and reco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological profile, potential hazards, and recommended safety protocols for 2-Cyclohexen-1-one, 2-(hydroxymethyl)-. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and the integrity of research outcomes. This document synthesizes available data, draws logical inferences from structurally related compounds, and provides actionable protocols for risk mitigation and experimental assessment.

Introduction and Chemical Identity

2-Cyclohexen-1-one, 2-(hydroxymethyl)- is a derivative of 2-cyclohexen-1-one, a well-known α,β-unsaturated ketone. The introduction of a hydroxymethyl group at the α-position can influence its chemical reactivity, metabolic fate, and toxicological properties. While specific toxicological data for this derivative is limited, its structural relationship to the parent compound, 2-cyclohexen-1-one, and the broader class of α,β-unsaturated carbonyl compounds allows for a reasoned assessment of its potential hazards. The core structure, an electrophilic α,β-unsaturated ketone, is a known Michael acceptor, a feature that dictates its probable mechanism of toxicity.

Table 1: Chemical and Physical Properties of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- and Related Compounds

Property2-Cyclohexen-1-one, 2-(hydroxymethyl)-2-Cyclohexen-1-one (Parent Compound)2-(hydroxymethyl)cyclohexanone (Saturated Analog)
CAS Number 105956-40-9[1]930-68-75331-08-8[2]
Molecular Formula C₇H₁₀O₂C₆H₈OC₇H₁₂O₂[2]
Molecular Weight 126.15 g/mol 96.13 g/mol 128.17 g/mol [2]
Appearance Not specified (likely a liquid or low-melting solid)Colorless liquidNot specified
Boiling Point Not available166 °CNot available
Flash Point Not available55 °CNot available

Hazard Identification and GHS Classification

Based on available data, 2-(hydroxymethyl)cyclohex-2-en-1-one is classified as a hazardous substance. The following GHS classifications have been notified[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled).[1]

  • Skin Irritation: Category 2 (H315: Causes skin irritation).[1]

  • Eye Irritation: Category 2A (H319: Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity — Single Exposure: Category 3 (H336: May cause drowsiness or dizziness).[1]

GHS Hazard Pictogram:

  • GHS07: Exclamation Mark[1]

The parent compound, 2-cyclohexen-1-one, exhibits a more severe hazard profile, being classified as toxic and flammable[3]. This suggests that while the hydroxymethyl derivative is hazardous, it may be less acutely toxic than its parent compound. However, this should be confirmed through rigorous testing.

Toxicological Assessment: A Mechanistic Approach

The Central Role of the α,β-Unsaturated Ketone Moiety

The primary driver of the toxicity of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is the electrophilic nature of its α,β-unsaturated carbonyl group. This functionality makes the molecule a Michael acceptor, capable of undergoing conjugate addition reactions with biological nucleophiles[4].

Mechanism of Toxicity: Michael Addition and Cellular Depletion

The β-carbon of the cyclohexenone ring is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group. This makes it susceptible to nucleophilic attack by soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH)[5].

Michael_Addition_Toxicity

This covalent modification of essential biomolecules can lead to:

  • Glutathione Depletion: Glutathione is a critical intracellular antioxidant. Its depletion leaves the cell vulnerable to oxidative damage from reactive oxygen species (ROS).

  • Enzyme Inhibition: Covalent binding to cysteine residues in the active sites of enzymes can lead to their inactivation and disruption of cellular metabolic pathways.

  • Protein Dysfunction: Modification of structural proteins can impair their function, leading to a loss of cellular integrity.

  • Oxidative Stress: The combination of GSH depletion and mitochondrial dysfunction can lead to a state of severe oxidative stress, a key event in the initiation of apoptosis (programmed cell death).

Toxicokinetics and Metabolism (Predicted)
  • Detoxification:

    • Glutathione Conjugation: The primary detoxification pathway is likely conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). The resulting conjugate can be further metabolized and excreted.

    • Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol by carbonyl reductases.

    • Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Bioactivation:

    • While the parent molecule is already reactive, metabolic oxidation could potentially introduce other reactive functional groups. However, the primary toxicity is expected to arise from the parent α,β-unsaturated ketone structure.

Acute and Chronic Toxicity (Inferred)
  • Acute Toxicity: As indicated by the GHS classification, the compound is expected to be harmful by ingestion, skin contact, and inhalation. Symptoms of acute exposure may include irritation of the skin, eyes, and respiratory tract, as well as potential central nervous system effects such as drowsiness or dizziness.[1]

  • Chronic Toxicity: Long-term exposure to α,β-unsaturated ketones can lead to persistent cellular damage. For the parent compound, 2-cyclohexen-1-one, there is some evidence of carcinogenicity in animal studies. While no such data exists for the hydroxymethyl derivative, a cautious approach assuming potential chronic effects is warranted.

  • Genotoxicity and Carcinogenicity: The potential for Michael acceptors to react with DNA raises concerns about genotoxicity and carcinogenicity. While some α,β-unsaturated ketones are known mutagens, others are not. For a related compound, 2-Cyclohexen-1-one, 3,5,5-trimethyl-, there is limited evidence of a carcinogenic effect.[6] Specific testing is required to determine the genotoxic and carcinogenic potential of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-.

  • Reproductive and Developmental Toxicity: Data on the reproductive and developmental toxicity of this specific compound are not available. A study on 2-Cyclohexen-1-one, 3,5,5-trimethyl- did not show adverse reproductive or developmental effects in rats.[6]

Safe Handling and Emergency Protocols

Given the hazardous nature of this compound, stringent safety protocols must be implemented in the laboratory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls
  • Chemical Fume Hood: All work with 2-Cyclohexen-1-one, 2-(hydroxymethyl)- must be conducted in a properly functioning chemical fume hood.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Toxicity Assessment

For researchers in drug development, it may be necessary to experimentally determine the toxicological profile of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- or its derivatives. The following are standard in vitro assays that can be employed.

In Vitro Cytotoxicity Assays

These assays provide a preliminary assessment of the concentration at which a compound causes cell death.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

MTT_Assay_Workflow

Glutathione Depletion Assay

This assay can confirm the proposed mechanism of toxicity by measuring the depletion of intracellular glutathione.

Protocol: Glutathione (GSH) Depletion Assay

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Lysis: After the desired incubation time, wash the cells with phosphate-buffered saline (PBS) and lyse the cells to release their intracellular contents.

  • GSH Measurement: Use a commercially available GSH assay kit. These kits typically involve a colorimetric or fluorometric reaction where a reagent reacts specifically with GSH, producing a measurable signal.

  • Data Analysis: Quantify the amount of GSH in the treated cells and compare it to the vehicle-treated control cells. A significant decrease in GSH levels in the presence of the compound would support the hypothesis of toxicity via Michael addition.

Conclusion

2-Cyclohexen-1-one, 2-(hydroxymethyl)- should be regarded as a hazardous chemical with the potential for acute toxicity, skin and eye irritation, and possible central nervous system effects. Its toxicity is likely driven by the electrophilic nature of its α,β-unsaturated ketone moiety, which can react with biological nucleophiles, leading to glutathione depletion and cellular damage. While specific toxicological data for this derivative is sparse, a conservative approach to handling, based on its GHS classification and the known hazards of the parent compound, is essential. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further experimental investigation is required to fully characterize the toxicological profile of this compound.

References

  • 2-(hydroxymethyl)cyclohex-2-en-1-one — Chemical Substance Information. NextSDS. (URL: [Link])

  • 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment. Australian Government Department of Health. (URL: [Link])

  • Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. ResearchGate. (URL: [Link])

  • 2-Hydroxy-3-methylcyclohex-2-en-1-one. PubChem. (URL: [Link])

  • 2-(Hydroxymethyl)cyclohexanone. PubChem. (URL: [Link])

  • Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed. (URL: [Link])

  • 2-(hydroxymethyl)cyclohex-2-en-1-one. PubChemLite. (URL: [Link])

  • 2-Cyclohexene-1-one. Duorganics. (URL: [Link])

  • 2-cyclohexenone. The Good Scents Company. (URL: [Link])

  • 3,5,6-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one. FooDB. (URL: [Link])

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. (URL: [Link])

  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Semantic Scholar. (URL: [Link])

  • Michael Addition. Organic Chemistry Portal. (URL: [Link])

  • 2-(hydroxymethyl)-2-methyl-1-cyclohexanone. SpectraBase. (URL: [Link])

Sources

Exploratory

Crystallographic Profiling and Molecular Geometry of the 2-(Hydroxymethyl)-2-cyclohexen-1-one Pharmacophore

Executive Summary The 2-(hydroxymethyl)-2-cyclohexen-1-one scaffold is a privileged pharmacophore embedded within numerous bioactive polyketides, including epoxydon derivatives and epicorepoxydon A. Isolated from endophy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(hydroxymethyl)-2-cyclohexen-1-one scaffold is a privileged pharmacophore embedded within numerous bioactive polyketides, including epoxydon derivatives and epicorepoxydon A. Isolated from endophytic fungi such as Epicoccum sorghinum and Penicillium robsamsonii1[1], these compounds exhibit potent anti-inflammatory, antiplatelet aggregation, and antiangiogenesis properties. This technical guide elucidates the crystallographic data, molecular geometry, and synthetic workflows associated with this core structure, providing drug development professionals with a foundational understanding of its structure-activity relationships (SAR).

Molecular Geometry and Crystallographic Fundamentals

The biological efficacy of the 2-(hydroxymethyl)-2-cyclohexen-1-one core is intrinsically linked to its three-dimensional conformation. To minimize allylic strain between the alpha-hydroxymethyl group and adjacent substituents, the cyclohexenone ring typically adopts a half-chair or envelope conformation.

In naturally occurring derivatives like epicorepoxydon A, the relative and absolute configurations are critical to their function. While Nuclear Overhauser Effect Spectroscopy (NOESY) is routinely employed to deduce the relative orientation of protons (e.g., H-4, H-5, and H-6), definitive stereochemical assignment requires single-crystal X-ray diffraction. For instance, the absolute configuration of epicorepoxydon A was unambiguously determined via X-ray crystallography, with its structural coordinates deposited in the Cambridge Crystallographic Data Centre (2[2]). The spatial arrangement of the hydroxyl groups dictates the molecule's hydrogen-bonding network, which is paramount for target protein docking and subsequent anti-inflammatory activity3[3].

Quantitative Crystallographic Data

To standardize the structural evaluation of these derivatives, Table 1 summarizes the representative crystallographic parameters expected for this class of compounds, benchmarked against data typical for CCDC 1993524 and related polyketide structures.

Table 1: Representative Crystallographic Data Framework for 2-(Hydroxymethyl)-2-cyclohexen-1-one Derivatives

ParameterTypical Value / RangeStructural Significance
Crystal System Orthorhombic / MonoclinicIndicates the symmetry of the molecular packing, heavily driven by intermolecular hydrogen bonds from the hydroxymethyl moiety.
Space Group P21​21​21​ or P21​ Chiral space groups confirm the enantiomeric purity of the isolated or synthesized polyketide.
Unit Cell Dimensions a≈6−8 Å, b≈10−12 Å, c≈15−20 ÅDefines the volumetric constraints of the molecular lattice.
Z Value 4Number of molecules per unit cell; validates the calculated density ( ρcalc​ ).
R-factor ( R1​ ) <0.05 (5%)A low R-factor validates the trustworthiness of the atomic model against the raw diffraction data.
Flack Parameter ≈0.0±0.1 Critical for confirming the absolute stereochemistry of the chiral centers (e.g., C-4, C-5, C-6).

Experimental Protocols: Synthesis and Crystallization

The following protocols detail the self-validating systems required to synthesize the core and obtain diffraction-quality crystals.

Protocol 1: Synthesis via the Morita-Baylis-Hillman (MBH) Reaction

The parent 2-(hydroxymethyl)-2-cyclohexen-1-one core is efficiently synthesized using an MBH reaction, which provides high atom economy for the alpha-functionalization of enones (4[4]).

  • Initiation : Dissolve 2-cyclohexen-1-one (1.0 equiv) and aqueous formaldehyde (1.5 equiv) in a solvent mixture of THF/water (1:1 v/v).

  • Catalysis : Add 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 equiv).

    • Causality: The tertiary amine acts as a nucleophilic catalyst. It undergoes a Michael addition to the enone, generating a reactive enolate intermediate that subsequently attacks the aldehyde without disrupting the ring's unsaturation.

  • Reaction Monitoring : Stir at room temperature for 24-48 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting enone spot is fully consumed.

  • Quenching and Extraction : Quench with saturated NH4​Cl , extract with EtOAc, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Subject the crude mixture to silica gel column chromatography to isolate the pure 2-(hydroxymethyl)-2-cyclohexen-1-one.

Protocol 2: Single-Crystal Growth and X-Ray Diffraction Setup

To determine the absolute configuration, diffraction-quality single crystals must be grown.

  • Solvent Selection : Dissolve 10 mg of the purified compound in 1 mL of a binary solvent system (e.g., Methanol/Water or EtOAc/Hexane).

    • Causality: A binary system leverages differential volatility. The rapid evaporation of the "good" solvent slowly decreases solubility, driving controlled, defect-free nucleation.

  • Slow Evaporation : Place the solution in a loosely capped vial (punctured with a needle) and leave undisturbed in a vibration-free environment at 4°C for 5-7 days.

  • Crystal Harvesting : Isolate the formed crystals.

    • Validation Checkpoint: Examine under a polarized light microscope. The extinction of light upon stage rotation (birefringence) confirms the crystal is a single, ordered lattice rather than an amorphous aggregate.

  • Diffraction : Mount a suitable crystal (approx. 0.2×0.2×0.1 mm) on a glass fiber using perfluoropolyether oil and transfer to a diffractometer equipped with Cu radiation ( λ=1.54184 Å).

    • Causality: Cu radiation is specifically chosen over Mo radiation to enhance anomalous dispersion signals. This is mandatory for accurately determining the Flack parameter and the absolute configuration of light-atom (C, H, O) organic structures.

Data Visualization: Workflows and SAR

Workflow N1 Precursor Setup (Cyclohexanone) N2 MBH Reaction (DMAP/DABCO) N1->N2 N3 Chromatography (Purification) N2->N3 N4 Crystallization (Slow Evaporation) N3->N4 N5 X-Ray Diffraction (CCDC Deposition) N4->N5

Fig 1. Experimental workflow from MBH synthesis to single-crystal X-ray diffraction analysis.

Structure-Activity Relationship (SAR) and Biological Pathways

The molecular geometry of the 2-(hydroxymethyl)-2-cyclohexen-1-one core directly dictates its biological profile. In derivatives isolated from Epicoccum sorghinum, the specific orientation of the hydroxyl groups at C-4, C-5, and C-6 establishes a rigid hydrogen-bonding network. This spatial arrangement is responsible for the potent anti-inflammatory and antiplatelet aggregation activities observed in vitro (2[2]). Alterations to this stereochemistry disrupt the structural fit within the target protein's binding pocket, leading to a precipitous drop in efficacy.

SAR_Logic A 2-(Hydroxymethyl)-2-cyclohexen-1-one Core B Stereochemical Configuration (H-4/H-5/H-6 Orientation) A->B dictates C Hydrogen Bonding Network (Hydroxymethyl & Carbonyl) A->C establishes D Target Protein Binding (Anti-inflammatory Pathways) B->D structural fit C->D binding affinity

Fig 2. Logical relationship between molecular geometry and biological activity (SAR).

References

  • Wang, J.-W., Liu, Y.-Y., Chen, G.-Y., Zheng, C.-J., & Nong, X.-H. "Polyketides from the mangrove-derived fungus Penicillium robsamsonii HNNU0006.
  • Li, C.-Y., Chang, C.-C., Tsai, Y.-H., et al.
  • "Equivalent Response Strategy for Sensing Total Biothiols in Human Serums and Living Cells Using a Hemicyanine-Based Self-Immolative Probe." Analytical Chemistry, 2024.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Physical Properties of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-

This technical guide provides a comprehensive analysis of the thermodynamic stability and physical properties of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, a molecule of significant interest to researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the thermodynamic stability and physical properties of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, a molecule of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust predictive overview. We will delve into the nuanced interplay of its functional groups—the α,β-unsaturated ketone and the α-hydroxymethyl substituent—to elucidate its expected characteristics and provide a framework for its practical application and further investigation.

Introduction: The Significance of the α-Hydroxymethyl-α,β-Unsaturated Carbonyl Moiety

The core structure of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- features an α,β-unsaturated ketone, a well-recognized pharmacophore and a versatile synthetic intermediate.[1] The introduction of a hydroxymethyl group at the α-position introduces a chiral center and the potential for intramolecular hydrogen bonding, which can significantly influence the molecule's conformation, reactivity, and biological activity. This structural motif is found in various natural products and is a key building block in the synthesis of complex molecules, including potential therapeutic agents.[2][3] Understanding the thermodynamic stability and physical properties of this compound is paramount for its effective synthesis, handling, and application in medicinal chemistry and materials science.

Predicted Physicochemical Properties

Due to the scarcity of direct experimental data for 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, we can extrapolate its properties from the well-characterized parent compound, 2-Cyclohexen-1-one, and its saturated analog, 2-(hydroxymethyl)cyclohexanone.

Table 1: Predicted and Comparative Physicochemical Properties
Property2-Cyclohexen-1-one (Parent Compound)2-(hydroxymethyl)cyclohexanone (Saturated Analog)2-Cyclohexen-1-one, 2-(hydroxymethyl)- (Predicted)
Molecular Formula C₆H₈OC₇H₁₂O₂C₇H₁₀O₂
Molecular Weight 96.13 g/mol [4]128.17 g/mol [5]126.15 g/mol
Physical State Liquid[4]Not specifiedLikely a liquid or low-melting solid
Boiling Point 170 °C at 760 mmHg[6]Not availableExpected to be higher than 2-cyclohexen-1-one due to increased molecular weight and hydrogen bonding capability.
Melting Point -53 °C[7]Not availableLikely higher than 2-cyclohexen-1-one.
Density 0.993 g/mL at 25 °C[7]Not availableExpected to be greater than 1 g/mL.
Solubility Soluble in alcohol; sparingly soluble in water.[6]Not specifiedThe presence of the hydroxyl group should increase water solubility compared to the parent compound.
Vapor Pressure 3.62 mmHg at 25 °C[6]Not availableExpected to be lower than 2-cyclohexen-1-one due to stronger intermolecular forces.
LogP (o/w) 0.61[6]0.8[5]Predicted to be lower than the saturated analog due to the influence of the polar hydroxyl group.

The introduction of the hydroxymethyl group is anticipated to increase the boiling point, melting point, and density of the molecule compared to 2-cyclohexen-1-one, owing to the increased molecular weight and the capacity for intermolecular hydrogen bonding. This hydroxyl group will also enhance its solubility in polar solvents like water.

Thermodynamic Stability: A Multifaceted Analysis

The thermodynamic stability of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is governed by a delicate balance of electronic and steric factors.

The Influence of the α,β-Unsaturated System

The conjugated enone system is a primary contributor to the molecule's stability. The delocalization of π-electrons across the O=C-C=C framework results in a lower overall energy state compared to a non-conjugated isomer. This resonance stabilization is a key feature of cyclohexenone derivatives.[8]

The Role of the α-Hydroxymethyl Group

The hydroxymethyl substituent at the α-position introduces several competing effects:

  • Steric Hindrance: The presence of the hydroxymethyl group can introduce steric strain, potentially disrupting the planarity of the enone system and slightly diminishing the resonance stabilization.

  • Inductive Effect: The electronegative oxygen atom of the hydroxyl group will exert an electron-withdrawing inductive effect, which can influence the electron density of the enone system.

  • Intramolecular Hydrogen Bonding: The hydroxyl group has the potential to form an intramolecular hydrogen bond with the carbonyl oxygen. This would create a five-membered ring, which can significantly stabilize the conformation of the molecule. The formation of this hydrogen bond would favor a specific conformation and could impact the molecule's reactivity.

Tautomerism

Like other α-hydroxy ketones, 2-Cyclohexen-1-one, 2-(hydroxymethyl)- can exhibit keto-enol tautomerism.[3] The equilibrium between the keto and enol forms is a critical aspect of its thermodynamic profile. The stability of the enol tautomer would be influenced by the extended conjugation and the potential for intramolecular hydrogen bonding within the enol form.

Experimental and Computational Characterization

To empirically determine the thermodynamic stability and physical properties, a combination of experimental and computational methods is recommended.

Synthesis and Purification

A plausible synthetic route for 2-Cyclohexen-1-one, 2-(hydroxymethyl)- is the Morita-Baylis-Hillman reaction. This reaction has been successfully employed for the synthesis of the analogous 2-hydroxymethyl-2-cyclopenten-1-one from 2-cyclopenten-1-one and formalin, catalyzed by a phosphine.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyclohexen-1-one (1.0 eq) in a suitable solvent system (e.g., a mixture of methanol and chloroform).[2]

  • Addition of Reagents: Add formalin (1.2 eq) to the solution.[2]

  • Catalyst Introduction: Introduce a catalytic amount of a phosphine catalyst, such as tributylphosphine or dimethylphenylphosphine (e.g., 10 mol%).[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and excess formalin.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure 2-Cyclohexen-1-one, 2-(hydroxymethyl)-.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_purification Purification start Dissolve 2-cyclohexen-1-one in solvent reagents Add formalin start->reagents catalyst Introduce phosphine catalyst reagents->catalyst monitor Monitor reaction (TLC, GC-MS) catalyst->monitor workup Aqueous workup monitor->workup chromatography Column chromatography workup->chromatography product Pure Product chromatography->product

Caption: Proposed workflow for the synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-.

Spectroscopic and Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and provide insights into the conformational preferences and the presence of intramolecular hydrogen bonding.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, carbonyl, and carbon-carbon double bonds. A shift in the carbonyl stretching frequency could provide evidence for intramolecular hydrogen bonding.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[9]

  • UV-Vis Spectroscopy: To determine the λmax of the π → π* transition of the enone system, which is indicative of the extent of conjugation.

Computational Chemistry

Density Functional Theory (DFT) calculations can be a powerful tool to predict the thermodynamic stability, conformational preferences, and spectral properties of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-. These calculations can provide valuable insights into the relative energies of different conformers, the strength of intramolecular hydrogen bonds, and the predicted NMR and IR spectra.

Safety and Handling

Given the toxic and flammable nature of the parent compound, 2-cyclohexen-1-one, it is prudent to handle 2-Cyclohexen-1-one, 2-(hydroxymethyl)- with appropriate safety precautions.[4][7][10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated fume hood.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[10]

  • Spill and Waste Disposal: Absorb spills with an inert material and dispose of waste according to local regulations.[10][12]

GHS Hazard classifications for the related compound 2-(hydroxymethyl)cyclohex-2-en-1-one include acute toxicity, skin irritation, and eye irritation.[13]

Conclusion

References

  • PubChem. (n.d.). 2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl-. National Center for Biotechnology Information.
  • Loba Chemie. (2018, April 12). 2-Cyclohexen-1-one MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(hydroxymethyl)cyclohex-2-en-1-one — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-. NIST Chemistry WebBook.
  • Fisher Scientific. (2012, April 30). 2 - SAFETY DATA SHEET.
  • MedchemExpress. (2025, December 30). Safety Data Sheet.
  • SpectraBase. (n.d.). 2-(hydroxymethyl)-2-methyl-1-cyclohexanone. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-. NIST Chemistry WebBook.
  • The Good Scents Company. (n.d.). 2-cyclohexenone, 930-68-7. Retrieved from [Link]

  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound 2-cyclohexen-1-one (FDB029645). Retrieved from [Link]

  • BenchChem. (2025). 2-Methyl-2-cyclohexen-1-one.
  • BenchChem. (2025). Thermodynamic Stability of 2-Hydroxyhexan-3-one: A Technical Guide.
  • National Toxicology Program. (n.d.). Nomination Background: 2-Cyclohexen-1-0Ne.
  • ResearchGate. (2024, September). The α,β-desaturation of cyclohexanone to 2-cyclohexen-1-one catalysed.... Retrieved from [Link]

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Exploratory

The Versatile Scaffold: A Technical Guide to 2-(Hydroxymethyl)-2-cyclohexen-1-one and Its Derivatives

Introduction: Unveiling a Privileged Synthetic Intermediate In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of versatile molecular scaffolds that offer a rich tapestry of functionalizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of versatile molecular scaffolds that offer a rich tapestry of functionalization possibilities is paramount. Among these, the 2-(hydroxymethyl)-2-cyclohexen-1-one core has emerged as a molecule of significant interest. Its inherent functionalities—a reactive α,β-unsaturated ketone, a primary alcohol, and a stereogenic center—provide a tripartite platform for the construction of complex molecular architectures. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive review of the synthesis, characterization, reactivity, and biological significance of 2-(hydroxymethyl)-2-cyclohexen-1-one and its derivatives. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the burgeoning potential of this scaffold in the development of novel therapeutics.

I. Synthesis of the Core Scaffold: The Morita-Baylis-Hillman Approach

The most direct and efficient route to 2-(hydroxymethyl)-2-cyclohexen-1-one is the Morita-Baylis-Hillman (MBH) reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an activated alkene, in this case, 2-cyclohexen-1-one, with an aldehyde, typically formaldehyde. The choice of catalyst and reaction conditions is critical to achieving high yields and minimizing side reactions.

Causality of Experimental Choices:

The MBH reaction is catalyzed by a nucleophilic catalyst, often a tertiary phosphine or a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). The catalyst initiates the reaction by undergoing a conjugate addition to the enone, forming a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and furnish the desired product. The solvent system also plays a crucial role; a protic solvent is often required to facilitate the proton transfer steps.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-2-cyclohexen-1-one

Materials:

  • 2-Cyclohexen-1-one

  • Formaldehyde (37% aqueous solution, formalin)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-cyclohexen-1-one (1.0 eq) in a 1:1 mixture of methanol and dichloromethane is added formaldehyde (1.2 eq) and DABCO (0.1 eq).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(hydroxymethyl)-2-cyclohexen-1-one.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Cyclohexenone 2-Cyclohexen-1-one Stir Stir at RT (MeOH/DCM) Cyclohexenone->Stir Formaldehyde Formaldehyde Formaldehyde->Stir DABCO_cat DABCO (Catalyst) DABCO_cat->Stir Quench Quench (aq. NaHCO3) Stir->Quench Extract Extract (DCM) Quench->Extract Dry Dry (MgSO4) Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product 2-(Hydroxymethyl)-2-cyclohexen-1-one Purify->Product

Caption: Workflow for the synthesis of 2-(hydroxymethyl)-2-cyclohexen-1-one.

II. Spectroscopic Characterization

The structural elucidation of 2-(hydroxymethyl)-2-cyclohexen-1-one and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of the expected spectroscopic data for the parent compound.

Technique Expected Features
¹H NMR - Olefinic proton (C3-H) as a triplet around 6.7-6.9 ppm. - Methylene protons of the hydroxymethyl group as a singlet or doublet around 4.2-4.4 ppm. - Allylic methylene protons (C4-H₂) as a multiplet around 2.4-2.6 ppm. - Methylene protons (C5-H₂) as a multiplet around 2.0-2.2 ppm. - Methylene protons (C6-H₂) as a multiplet around 2.3-2.5 ppm. - Hydroxyl proton as a broad singlet.
¹³C NMR - Carbonyl carbon (C1) around 198-202 ppm. - Quaternary olefinic carbon (C2) around 145-150 ppm. - Olefinic carbon (C3) around 135-140 ppm. - Hydroxymethyl carbon around 60-65 ppm. - Allylic methylene carbon (C4) around 30-35 ppm. - Methylene carbons (C5 and C6) around 20-30 ppm.
IR (Infrared) - Broad O-H stretch around 3400 cm⁻¹. - C=O stretch (conjugated ketone) around 1670-1690 cm⁻¹. - C=C stretch around 1620-1640 cm⁻¹. - C-O stretch around 1050-1150 cm⁻¹.
MS (Mass Spec.) - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation pattern showing loss of water (M-18) and other characteristic fragments.

III. Derivatization and Reactivity

The synthetic utility of 2-(hydroxymethyl)-2-cyclohexen-1-one lies in its diverse reactivity, allowing for modifications at both the hydroxyl group and the enone system.

A. Reactions at the Hydroxyl Group

The primary alcohol functionality can be readily transformed into a variety of other functional groups, providing access to a wide range of derivatives.

The formation of ethers can be achieved under standard Williamson ether synthesis conditions. The hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide.[1][2]

Experimental Protocol: Synthesis of 2-(Methoxymethyl)-2-cyclohexen-1-one

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added a solution of 2-(hydroxymethyl)-2-cyclohexen-1-one (1.0 eq) in anhydrous THF.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Ester derivatives can be synthesized through the reaction of the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent like DCC or EDC, or under Fischer esterification conditions).[3]

Experimental Protocol: Synthesis of 2-((Benzoyloxy)methyl)-2-cyclohexen-1-one

  • To a solution of 2-(hydroxymethyl)-2-cyclohexen-1-one (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added benzoyl chloride (1.2 eq) dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The product is purified by column chromatography.

B. Reactions at the Enone System

The α,β-unsaturated ketone moiety is a versatile Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles.[4] The presence of the hydroxymethyl group can influence the stereochemical outcome of these additions.

Soft nucleophiles, such as organocuprates, enamines, and thiols, readily undergo 1,4-conjugate addition to the enone system.[5] This reaction is a powerful tool for introducing substituents at the C3 position of the cyclohexenone ring.

Experimental Protocol: Michael Addition of Thiophenol

  • To a solution of 2-(hydroxymethyl)-2-cyclohexen-1-one (1.0 eq) and thiophenol (1.1 eq) in a suitable solvent (e.g., THF) is added a catalytic amount of a base (e.g., triethylamine).

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is worked up by washing with aqueous acid and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

The primary alcohol can be oxidized to the corresponding aldehyde, 2-formyl-2-cyclohexen-1-one, using reagents like Dess-Martin periodinane (DMP).[6] This derivative is a highly reactive intermediate for further synthetic transformations, including Michael additions.[6]

G cluster_hydroxyl Hydroxyl Group Reactions cluster_enone Enone System Reactions Core 2-(Hydroxymethyl)-2-cyclohexen-1-one Ether Ether Derivatives Core->Ether Williamson Ether Synthesis Ester Ester Derivatives Core->Ester Esterification Conjugate_Addition Conjugate Addition Products Core->Conjugate_Addition Michael Addition Oxidation Oxidation to Aldehyde Core->Oxidation Dess-Martin Oxidation

Caption: Reactivity map of 2-(hydroxymethyl)-2-cyclohexen-1-one.

IV. Biological Significance and Applications

The cyclohexenone scaffold is a common motif in a variety of natural products and biologically active compounds.[7][8][9] Derivatives of this core structure have shown promise in several therapeutic areas.

A. Anticancer Activity:

Numerous cyclohexenone derivatives have been reported to exhibit significant anticancer activity.[10] The mechanism of action is often attributed to the induction of apoptosis through various signaling pathways. The α,β-unsaturated ketone can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in key cellular proteins, including enzymes and transcription factors involved in cell proliferation and survival.

B. Antimicrobial and Antifungal Activity:

The cyclohexene moiety is also found in compounds with notable antimicrobial and antifungal properties.[7][9] The ability of these compounds to interfere with microbial growth may be related to their ability to disrupt cell membranes or inhibit essential enzymes.

C. Enzyme Inhibition:

The reactive nature of the enone system makes these compounds potential inhibitors of various enzymes. For instance, they have been investigated as inhibitors of enzymes involved in inflammatory processes.

G cluster_pathway Potential Mechanism of Action Derivative 2-(Hydroxymethyl)-2-cyclohexen-1-one Derivative Michael_Acceptor Michael Acceptor Derivative->Michael_Acceptor Protein_Target Cellular Protein Target (e.g., Cysteine Residue) Michael_Acceptor->Protein_Target Covalent Modification Pathway_Inhibition Inhibition of Pro-survival Signaling Pathway Protein_Target->Pathway_Inhibition Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis

Caption: Proposed mechanism of anticancer activity.

V. Conclusion and Future Perspectives

2-(Hydroxymethyl)-2-cyclohexen-1-one represents a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Morita-Baylis-Hillman reaction, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for the generation of diverse molecular libraries. The demonstrated biological activities of related cyclohexenone derivatives underscore the potential of this scaffold in drug discovery and development. Future research in this area will likely focus on the development of stereoselective synthetic methodologies, the exploration of novel derivatization strategies, and the in-depth investigation of the biological mechanisms of action of these promising compounds. This will undoubtedly pave the way for the discovery of new therapeutic agents with improved efficacy and selectivity.

VI. References

  • Bates, R. W., & Sridhar, M. (2007). Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone. PMC.

  • Mammadova, I. M. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Y.H. Mammadaliyev Institute of Petrochemical Processes.

  • Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. (n.d.).

  • An Improved Synthesis of a Hydroxymethyl Tricyclic Ketone from Cyclohexanone, the Key Processes for the Synthesis of a Highly Potent Anti-inflammatory and Cytoprotective Agent. (n.d.). ResearchGate.

  • Synthesis of Ethers. (2023). Chemistry LibreTexts.

  • Rzepa, H. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog.

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0268326). (n.d.). NP-MRD.

  • Show how the following ethers might be synthesized using (1) alkoxymercuration. (n.d.). Pearson.

  • Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate.

  • Conjugate Addition Reactions. (2023). Chemistry LibreTexts.

  • 2-Cyclohexen-1-one(930-68-7) 1H NMR spectrum. (n.d.). ChemicalBook.

  • Synthesis of Ethers | 13.2 Organic Chemistry. (2021). YouTube.

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI.

  • Synthesis of (±)- and (-)-Vibralactone and Vibralactone C. (n.d.). PMC - NIH.

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online.

  • The Multifaceted Biological Activities of 1,2-Cyclohexanedione Derivatives: A Technical Guide. (n.d.). Benchchem.

  • Suggested mechanisme for the formation of 2-cyclohexen-1-one, with... (n.d.). ResearchGate.

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2013).

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Protocols & Analytical Methods

Method

Derivatization of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- for pharmaceutical applications

An Application Guide to the Derivatization of 2-(Hydroxymethyl)cyclohex-2-en-1-one for Pharmaceutical Discovery Introduction: The 2-Cyclohexen-1-one Scaffold as a Privileged Structure In the landscape of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of 2-(Hydroxymethyl)cyclohex-2-en-1-one for Pharmaceutical Discovery

Introduction: The 2-Cyclohexen-1-one Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency across a wide array of biologically active agents. These are often termed "privileged structures" due to their ability to interact with multiple, distinct biological targets through versatile, low-energy binding conformations. The cyclohexenone framework is one such core, found in numerous natural products and pharmaceuticals.[1] The specific subject of this guide, 2-(hydroxymethyl)cyclohex-2-en-1-one, is a particularly valuable building block. It combines the electrophilic reactivity of an α,β-unsaturated ketone with a nucleophilic primary alcohol, offering three primary, chemically distinct sites for modification.

This guide provides a detailed exploration of the derivatization potential of this scaffold. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile starting material to generate libraries of novel compounds for pharmaceutical screening. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that inform the choice of reagents and reaction conditions, empowering researchers to adapt and innovate.

Reactivity Analysis of the Core Scaffold

The synthetic versatility of 2-(hydroxymethyl)cyclohex-2-en-1-one stems from three key reactive zones within its structure. Understanding the distinct reactivity of each site is fundamental to designing logical and efficient derivatization strategies.

  • The Hydroxymethyl Group (Site A): As a primary alcohol, this site is a classic nucleophile. It is readily converted into esters, ethers, and carbamates, or it can be oxidized to an aldehyde, providing a gateway to a host of further transformations.[2]

  • The Carbonyl Group (Site B): The ketone is an electrophilic center susceptible to nucleophilic attack. Selective reduction to a secondary alcohol is a common and powerful transformation that introduces a new stereocenter and hydrogen-bonding capabilities.[3]

  • The β-Carbon (Site C): The electron-withdrawing effect of the conjugated carbonyl group renders the β-carbon electrophilic. This makes it a prime target for conjugate addition (Michael addition) reactions, a robust method for forming new carbon-carbon and carbon-heteroatom bonds.[4]

The interplay of these sites allows for a combinatorial approach to library synthesis, where modifications at one site can be combined with transformations at another to rapidly explore a vast chemical space.

Caption: Figure 1: Key Reactive Sites for Derivatization.

Synthesis of the Starting Material: 2-(Hydroxymethyl)cyclohex-2-en-1-one

While commercially available, a reliable synthesis of the core scaffold is often desirable. The Morita-Baylis-Hillman (MBH) reaction provides an efficient route from 2-cyclohexen-1-one and formaldehyde.[5] This reaction forms a C-C bond between the α-position of the enone and the aldehyde, catalyzed by a nucleophilic catalyst like a tertiary phosphine or amine.

Protocol 1: Morita-Baylis-Hillman Synthesis

Rationale: This protocol is adapted from established methods for the synthesis of similar α-hydroxymethylated enones.[5] The use of tributylphosphine is effective, and the solvent system is critical for achieving high yields in a short timeframe. The reaction proceeds via nucleophilic attack of the phosphine on the enone, followed by addition to formaldehyde and subsequent elimination to regenerate the catalyst.

Materials:

  • 2-Cyclohexen-1-one

  • Formalin (37% aqueous formaldehyde solution)

  • Tributylphosphine (PBu₃)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-cyclohexen-1-one (10.0 g, 104 mmol) in a mixture of 50 mL methanol and 50 mL chloroform.

  • Add formalin (9.0 mL, ~125 mmol, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tributylphosphine (2.6 mL, 10.4 mmol, 0.1 eq) dropwise over 5 minutes. Caution: The reaction can be exothermic.

  • Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-(hydroxymethyl)cyclohex-2-en-1-one as a clear oil.

Parameter Value Reference
Typical Yield85-95%[5]
Purity>98% after chromatography
Reaction Time2-4 hours

Derivatization Strategies and Protocols

The following protocols detail key transformations at each of the reactive sites.

Strategy 1: Derivatization of the Hydroxymethyl Group (Site A)

Rationale: The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly useful when dealing with acid-sensitive substrates.[6] It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the nucleophilic attack by the alcohol.

Materials:

  • 2-(hydroxymethyl)cyclohex-2-en-1-one (1.0 eq)

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid) (1.2 eq)

  • DCC (1.5 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve 2-(hydroxymethyl)cyclohex-2-en-1-one (1.26 g, 10 mmol) and the selected carboxylic acid (12 mmol) in 50 mL of anhydrous DCM.

  • Add DMAP (122 mg, 1 mmol).

  • Cool the solution to 0 °C in an ice bath and add DCC (3.1 g, 15 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings, and wash sequentially with 0.5 M HCl (2 x 20 mL) and saturated NaHCO₃ (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Rationale: This classic ether synthesis involves deprotonating the alcohol to form a more potent alkoxide nucleophile, which then displaces a halide from an alkyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. Anhydrous conditions are critical as NaH reacts violently with water.

Materials:

  • 2-(hydroxymethyl)cyclohex-2-en-1-one (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, suspend NaH (480 mg, 12 mmol) in 30 mL of anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-(hydroxymethyl)cyclohex-2-en-1-one (1.26 g, 10 mmol) in 20 mL of anhydrous THF dropwise. (Note: Hydrogen gas evolution will occur).

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Add the alkyl halide (11 mmol) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting ether by flash column chromatography.

Strategy 2: Derivatization at the β-Carbon (Site C)

Rationale: The conjugate addition of thiols is a highly efficient and reliable reaction.[4] Thiols are soft nucleophiles that readily add to the soft electrophilic β-carbon of the enone system. The reaction is often catalyzed by a mild base, such as triethylamine (TEA), which deprotonates the thiol to form the more nucleophilic thiolate.

Materials:

  • 2-(hydroxymethyl)cyclohex-2-en-1-one (1.0 eq)

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 2-(hydroxymethyl)cyclohex-2-en-1-one (1.26 g, 10 mmol) in 40 mL of methanol.

  • Add the selected thiol (11 mmol).

  • Add triethylamine (2.1 mL, 15 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 0.5 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the adduct by flash column chromatography to yield the 3-(alkyl/arylthio) derivative.

Strategy 3: Derivatization of the Carbonyl Group (Site B)

Rationale: The Luche reduction is a chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, without affecting the double bond.[3] The key is the use of cerium(III) chloride (CeCl₃), which coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct (1,2) hydride attack from sodium borohydride (NaBH₄) over conjugate (1,4) addition.[3]

Materials:

  • 2-(hydroxymethyl)cyclohex-2-en-1-one (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(hydroxymethyl)cyclohex-2-en-1-one (1.26 g, 10 mmol) and CeCl₃·7H₂O (4.1 g, 11 mmol) in 50 mL of methanol. Stir until the salt is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (416 mg, 11 mmol) portion-wise over 10 minutes. (Note: Effervescence will occur).

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous slurry with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude diol.

  • Purify by flash column chromatography if necessary.

Reaction Key Reagents Product Type Typical Yield
Steglich Esterification Carboxylic Acid, DCC, DMAPEster70-90%
Williamson Ether Alkyl Halide, NaHEther60-85%
Thia-Michael Addition Thiol, TEAThioether85-98%
Luche Reduction NaBH₄, CeCl₃·7H₂OAllylic Diol90-99%

Integrated Derivatization Workflow

The true power of this scaffold lies in the sequential application of these derivatization protocols. A researcher can first perform a Michael addition and then esterify the hydroxymethyl group on the resulting product, leading to a highly functionalized and structurally complex molecule.

G Figure 2: Integrated Derivatization Workflow cluster_A Site A Modification cluster_C Site C Modification cluster_B Site B Modification start 2-(hydroxymethyl)cyclohex-2-en-1-one ester Ester Derivatives start->ester Protocol 2A (R-COOH, DCC) ether Ether Derivatives start->ether Protocol 2B (R-X, NaH) michael Michael Adducts (Thioethers, Amines, etc.) start->michael Protocol 3 (R-SH, TEA) diol Cyclohexene Diol Derivatives start->diol Protocol 4 (NaBH4, CeCl3) michael->ester Sequential Derivatization

Sources

Application

Protocols for the protection and deprotection of the hydroxyl group in 2-(hydroxymethyl)cyclohexenone

An in-depth technical guide on the protection and deprotection strategies for 2-(hydroxymethyl)cyclohex-2-en-1-one, tailored for synthetic chemists and drug development professionals. Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the protection and deprotection strategies for 2-(hydroxymethyl)cyclohex-2-en-1-one, tailored for synthetic chemists and drug development professionals.

Introduction & Mechanistic Rationale

2-(Hydroxymethyl)cyclohex-2-en-1-one is a highly versatile bifunctional building block, typically synthesized via the Morita-Baylis-Hillman (MBH) reaction between cyclohex-2-en-1-one and formaldehyde[1][2]. The molecule presents a unique synthetic challenge due to its dual reactivity: it contains both a primary allylic alcohol and an α,β -unsaturated ketone (a potent Michael acceptor).

The Necessity of Protection: During multi-step syntheses, the free hydroxyl group can undergo unwanted oxidation, participate in parasitic esterification, or interfere with asymmetric catalysis. For instance, in transition-metal-catalyzed asymmetric allylations, the free hydroxyl group of 2-(hydroxymethyl)cyclohex-2-en-1-one can coordinate to titanium catalysts, severely depressing both enantioselectivity and yield[3]. Masking the alcohol is therefore critical.

The Principle of Orthogonality: The chosen protecting group must be installed and removed under conditions that are completely orthogonal to the enone moiety. Reagents that are strongly basic or highly nucleophilic can trigger unwanted side reactions, such as Michael addition to the conjugated double bond, enolization, or retro-aldol cleavage. Consequently, Silyl Ethers (TBS) and Acyl Esters (Acetate) are the most reliable strategies.

Silyl Ether Protection: The Gold Standard (TBS)

The tert-butyldimethylsilyl (TBS) group is the preferred choice for this substrate. Its steric bulk prevents unwanted side reactions, and its installation completely eliminates parasitic metal chelation, restoring catalytic efficiency in downstream asymmetric transformations[3]. Most importantly, its deprotection relies on the high fluorophilicity of silicon, allowing for removal under exceptionally mild, non-basic conditions that leave the sensitive enone intact.

Protocol 1: Imidazole-Catalyzed TBS Protection

Causality & Self-Validation: Imidazole is utilized in excess (2.0–2.5 eq) to serve a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive silylimidazolium intermediate, and it acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the substrate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N 2​ or Argon). Dissolve 2-(hydroxymethyl)cyclohex-2-en-1-one (1.0 eq, e.g., 10 mmol) in anhydrous DMF (0.5 M).

  • Catalyst Addition: Add Imidazole (2.5 eq) to the stirring solution at room temperature. Ensure complete dissolution.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Add TBSCl (1.2 eq) portion-wise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a new, significantly less polar spot (higher Rf​ ) that is UV-active.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with water ( 3×20 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol 2: Fluoride-Mediated Deprotection

Causality & Self-Validation: Tetrabutylammonium fluoride (TBAF) is used to cleave the Si–O bond. Because TBAF is slightly basic and the enone is sensitive, the reaction is initiated at 0 °C.

Step-by-Step Methodology:

  • Preparation: Dissolve the TBS-protected enone (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C.

  • Deprotection: Add TBAF (1.0 M in THF, 1.1 eq) dropwise.

  • Monitoring: Stir for 1 hour at 0 °C, then allow to warm to room temperature. Monitor by TLC until the non-polar starting material is completely consumed and the polar free alcohol reappears.

  • Workup: Quench with saturated aqueous NH 4​ Cl to buffer the basicity of the fluoride. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Mechanism N1 TBSCl + Imidazole N2 Silylimidazolium Intermediate (Reactive Electrophile) N1->N2 Nucleophilic Catalysis N3 Attack by Primary Alcohol (2-(Hydroxymethyl)cyclohexenone) N2->N3 Alcohol Activation N4 Proton Transfer to Imidazole N3->N4 Deprotonation N5 TBS Ether Product + Imidazolium Chloride N4->N5 Product Formation

Mechanistic pathway of imidazole-catalyzed TBS protection.

Acyl Protection: The Robust Alternative (Acetate)

When fluoride-based deprotection is incompatible with downstream synthetic steps, acetyl protection provides a robust alternative.

Protocol 3: DMAP-Catalyzed Acetylation

Causality & Self-Validation: 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst, forming an N-acetylpyridinium species that is orders of magnitude more reactive than acetic anhydride alone. Pyridine or triethylamine is used as the stoichiometric base.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

  • Reagent Addition: Add Triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C.

  • Acylation: Add Acetic Anhydride (1.5 eq) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench with 1M HCl (to protonate and remove DMAP/TEA). Extract with DCM, wash with saturated NaHCO 3​ and brine, dry, and concentrate.

Protocol 4: Mild Base Deprotection

Causality & Self-Validation: Strong bases (e.g., NaOH, LiOH) will cause the enone to undergo Michael addition with hydroxide or retro-MBH cleavage. Therefore, strictly mild transesterification conditions (K 2​ CO 3​ in Methanol) must be employed and monitored closely.

Step-by-Step Methodology:

  • Preparation: Dissolve the acetate ester (1.0 eq) in anhydrous Methanol (0.1 M) at 0 °C.

  • Deprotection: Add anhydrous K 2​ CO 3​ (0.1 eq). Stir at 0 °C.

  • Monitoring & Quenching: Monitor continuously by TLC. Upon completion (typically 30–60 mins), immediately quench by adding acidic resin (Dowex 50WX8) or saturated NH 4​ Cl to neutralize the base and prevent enone degradation. Filter and concentrate.

Workflow A 2-(Hydroxymethyl) cyclohex-2-en-1-one B TBS-Protected Ether A->B TBSCl, Imidazole DMF, RT C Acyl-Protected Ester A->C Ac2O, DMAP DCM, RT D Deprotected Product B->D TBAF, THF or Mild Acid C->D K2CO3, MeOH (Monitor closely)

Workflow for the orthogonal protection and deprotection of 2-(hydroxymethyl)cyclohex-2-en-1-one.

Quantitative Comparison of Protection Strategies

Protection StrategyReagentsTypical YieldDeprotection ReagentsEnone Orthogonality
TBS Ether TBSCl, Imidazole, DMF88–95%TBAF, THF (0 °C to RT)Excellent (Fluoride is non-nucleophilic to C=C)
Acetate Ester Ac 2​ O, DMAP, DCM90–98%K 2​ CO 3​ , MeOH (0 °C)Moderate (Requires strict monitoring to avoid Michael addition)
Pivalate Ester PivCl, Pyridine, DCM85–90%DIBAL-H or strong basePoor (Harsh deprotection often reduces or attacks the enone)

References

  • Kim, J. G., Waltz, K. M., Garcia, I. F., Kwiatkowski, D., & Walsh, P. J. (2004). Catalytic Asymmetric Allylation of Ketones and a Tandem Asymmetric Allylation/Diastereoselective Epoxidation of Cyclic Enones. Journal of the American Chemical Society. [Link]

  • Chen, Y., et al. (2024). Equivalent Response Strategy for Sensing Total Biothiols in Human Serums and Living Cells Using a Hemicyanine-Based Self-Immolative Probe. Analytical Chemistry.[Link]

  • Zhang, X., et al. (2020). Development of pH/Glutathione-Responsive Theranostic Agents Activated by Glutathione S-Transferase π for Human Colon Cancer. Journal of Medicinal Chemistry.[Link]

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Technical Notes & Optimization

Troubleshooting

How to improve overall reaction yield for 2-Cyclohexen-1-one, 2-(hydroxymethyl)-

A Guide to Optimizing Reaction Yield and Purity Welcome to the technical support center for the synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Reaction Yield and Purity

Welcome to the technical support center for the synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this valuable synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory settings.

The target molecule is typically synthesized via the Morita-Baylis-Hillman (MBH) reaction, an atom-economical carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound (2-cyclohexen-1-one) and an aldehyde (formaldehyde). While elegant, the MBH reaction is notoriously slow and prone to side reactions, making yield optimization a common challenge.[1] This guide provides in-depth, field-tested solutions to the most common issues encountered during this synthesis.

Core Reaction and Mechanism

The fundamental transformation involves the coupling of 2-cyclohexen-1-one with formaldehyde, catalyzed by a nucleophile, typically a tertiary amine or phosphine.

Reaction Scheme: 2-Cyclohexen-1-one + Formaldehyde --(Catalyst)--> 2-Cyclohexen-1-one, 2-(hydroxymethyl)-

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key steps, with the proton transfer step often being the rate-determining step, which explains the reaction's typically slow kinetics.[2]

Caption: The Morita-Baylis-Hillman reaction mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is extremely slow or appears to stall. What can I do to accelerate it?

A1: This is the most frequently reported issue with the MBH reaction. Several factors influence the reaction rate.

  • Catalyst Choice: The nucleophilic catalyst is the single most important factor. While tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are common, tertiary phosphines such as tributylphosphine (PBu₃) are often significantly more reactive and can dramatically reduce reaction times.[3] However, phosphines are air-sensitive and require careful handling. 4-Dimethylaminopyridine (DMAP) is another effective catalyst, particularly for cyclic enones.[2]

  • Solvent System: The choice of solvent can have a profound impact. While aprotic solvents like THF or CH₂Cl₂ are common, the use of protic solvents or aqueous mixtures can accelerate the crucial proton transfer step. A mixture of MeOH–CHCl₃ in water has been shown to be highly effective, leading to excellent yields in a short time.[3]

  • Temperature: Gently warming the reaction can increase the rate.[4] However, this must be done cautiously, as higher temperatures can also promote side reactions, such as dehydration of the product or polymerization.[5] A modest temperature of 40-50 °C is a good starting point for optimization.

  • Lewis Acids: The addition of a Lewis acid can sometimes accelerate the reaction. For instance, a mixed catalyst system of MgI₂, TMEDA, and DMAP has been reported to significantly improve reaction efficiency.[1]

Table 1: Comparison of Catalytic Systems
CatalystCo-Catalyst / AdditiveSolventTemperature (°C)Typical TimeReported YieldReference
DABCONoneTolueneRoom Temp72 - 96 h79 - 99%[6]
DMAPNoneTHF / H₂ORoom Temp~48 hGood yields[2]
PBu₃NoneMeOH–CHCl₃ / H₂ORoom Temp30 min97%[3]
DMAP / TMEDAMgI₂MethanolRoom Temp~24 hup to 91%[1]
Q2: My final yield is low despite complete consumption of starting material. What are the likely side reactions?

A2: Low isolated yields are often due to the formation of byproducts that complicate purification and reduce the overall efficiency.

  • Dimerization/Oligomerization: The starting enone can undergo Michael addition with the zwitterionic enolate intermediate, leading to dimers or oligomers. This is more prevalent at higher concentrations.

  • Formaldehyde Polymerization: Formaldehyde, especially from aqueous formalin, can polymerize to form paraformaldehyde, reducing its effective concentration. Using depolymerized paraformaldehyde (see protocol below) is often a more reliable source.

  • Product Instability: The allylic alcohol product can be unstable under certain conditions (e.g., prolonged heating, acidic or strongly basic media) and may undergo dehydration or other secondary reactions.

  • Catalyst Deactivation: Some catalysts can be deactivated over time. For example, acrylates are known to cause deactivation of DMAP catalysts in continuous flow systems, a principle that can apply to batch reactions as well.[7]

Side_Reactions Start Enone + Aldehyde + Catalyst Desired_Product Desired MBH Adduct Start->Desired_Product Desired Pathway Byproduct1 Enone Dimer/Oligomer Start->Byproduct1 Michael Addition Byproduct2 Aldehyde Polymer Start->Byproduct2 Polymerization Byproduct3 Secondary Products (e.g., Dehydration) Desired_Product->Byproduct3 Degradation

Caption: Competing reaction pathways in the MBH reaction.

Q3: I'm having difficulty purifying the product. What are the best practices?

A3: The product, being a polar and often viscous oil or low-melting solid, can be challenging to purify.

  • Standard Workup: A typical aqueous workup is essential to remove water-soluble components like the catalyst (especially amine-based ones) and unreacted formaldehyde. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove amine catalysts, followed by brine.[8]

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 10% EtOAc) to elute non-polar impurities and gradually increase the polarity (e.g., to 30-50% EtOAc) to elute your product.

  • Trituration/Recrystallization: If the product is a solid or can be induced to crystallize, this is an excellent purification method. Try triturating the crude oil with a non-polar solvent like cold diethyl ether or heptane to induce crystallization.[5][9]

  • Common Impurities: Be aware of unreacted 2-cyclohexen-1-one and catalyst-related byproducts, which can co-elute if the chromatography conditions are not optimized.

Optimized Experimental Protocol

This protocol is a robust starting point, incorporating best practices to maximize yield and minimize side reactions. It utilizes tributylphosphine for its high activity.

Materials:

  • 2-Cyclohexen-1-one (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Tributylphosphine (PBu₃) (0.2 eq)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Deionized Water

Procedure:

  • Formaldehyde Preparation: In a well-ventilated fume hood, gently heat paraformaldehyde in methanol until it fully depolymerizes to form a clear solution of formaldehyde in methanol. Cool to room temperature before use. This step is crucial for consistent results.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexen-1-one.

  • Solvent Addition: Add the solvent mixture. A highly effective system is a 2:1:1 mixture of MeOH:CHCl₃:H₂O.[3]

  • Reagent Addition: Add the prepared formaldehyde/methanol solution to the flask.

  • Catalyst Initiation: Cool the mixture in an ice bath (0 °C). Slowly add tributylphosphine dropwise via syringe. Caution: Tributylphosphine is toxic and pyrophoric; handle with appropriate care under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction is often rapid and can be complete in under an hour.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quick Troubleshooting Guide

Observation / IssuePotential Cause(s)Recommended Solution(s)
Reaction does not start or is very slow 1. Inactive or insufficient catalyst. 2. Low temperature. 3. Inappropriate solvent.1. Use fresh, high-purity catalyst; consider a more active catalyst like PBu₃. 2. Allow to warm to room temperature or gently heat to 40 °C. 3. Use a protic or aqueous solvent system (e.g., MeOH/H₂O).[3]
Low isolated yield, multiple spots on TLC 1. Formation of side products (dimers, polymers). 2. Product degradation during workup or purification.1. Use a more dilute reaction mixture; ensure slow addition of catalyst. 2. Avoid excessive heating; use a buffered aqueous wash if necessary.
Product is an inseparable oil 1. Presence of impurities. 2. Product is naturally an oil or a mixture of stereoisomers.1. Re-purify using high-resolution column chromatography. 2. Attempt trituration with a non-polar solvent or use as-is if pure by NMR/GC-MS.[5]
Starting material (enone) remains after extended time 1. Catalyst deactivation. 2. Insufficient aldehyde.1. Add another portion of fresh catalyst. 2. Ensure sufficient equivalents of formaldehyde are present.

References

  • Basavaiah, D., Reddy, B. S., & Badsara, S. S. (2010). Recent contributions from the Baylis–Hillman reaction to organic chemistry. Chemical Reviews, 110(9), 5447-5674. [Link]

  • Huisman, M., van der Vlugt, J. I., de Vries, J. G., & Noël, T. (2018). Studying the Morita–Baylis–Hillman Reaction in Continuous Flow Using Packed Bed Reactors. Organic Process Research & Development, 22(11), 1599-1605. [Link]

  • Thomas, B., & Amrutha, C. S. (2023). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 13(37), 26105-26123. [Link]

  • Bugarin, A., & Connell, B. T. (2009). Acceleration of the Morita−Baylis−Hillman Reaction by a Simple Mixed Catalyst System. The Journal of Organic Chemistry, 74(13), 4638-4641. [Link]

  • Baylis, A. B., & Hillman, M. E. D. (1972).
  • Organic Syntheses. (n.d.). Synthesis of 2-cyclohexene-1-one. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Baylis-Hillman Reaction. In Name Reactions in Organic Synthesis. [Link]

  • Coppola, B. P., & Baker, D. (2016). Engineering an efficient and enantioselective enzyme for the Morita–Baylis–Hillman reaction. Nature Chemistry, 8(10), 986-992. [Link]

  • ResearchGate. (n.d.). Traditional Morita—Baylis—Hillman Reaction of Aldehydes with Methyl Vinyl Ketone Co-Catalyzed by Triphenylphosphine and Nitrophenol. [Link]

  • Shi, M., & Chen, L.-H. (2008). Asymmetric Morita−Baylis−Hillman Reaction of Arylaldehydes with 2-Cyclohexen-1-one Catalyzed by Chiral Bis(thio)urea and DABCO. Organic Letters, 10(5), 821-824. [Link]

  • Organic Syntheses. (n.d.). A. 2-Bromo-2-cyclohexen-1-one. Retrieved from [Link]

  • Wei, Y., & Shi, M. (2011). The Chemistry of the Morita-Baylis-Hillman Reaction. The Royal Society of Chemistry.
  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

  • Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Hydroxymethyl)cyclohex-2-en-1-one Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 2-(hydroxymethyl)cyclohex-2-en-1-one via the Morita-Baylis-Hillman (MBH) reaction is a powerful atom-economic transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-(hydroxymethyl)cyclohex-2-en-1-one via the Morita-Baylis-Hillman (MBH) reaction is a powerful atom-economic transformation. However, cyclic enones are notoriously challenging substrates, frequently suffering from sluggish kinetics, low conversion rates, and competing side reactions.

This guide bypasses generic advice to provide deep, causality-driven mechanistic insights and self-validating protocols designed to rescue stalled syntheses.

Mechanistic Overview: The Catalytic Bottleneck

To troubleshoot low conversions, one must first understand the reaction's kinetic landscape. The MBH reaction proceeds through a catalytic cycle where the proton transfer (Step 4) is the rate-determining step (RDS)[1].

MBH_Mechanism A 1. Substrates Cyclohex-2-en-1-one + Formaldehyde B 2. Zwitterionic Enolate A->B Catalyst (Nu) C 3. Aldolate Intermediate B->C + HCHO D 4. Proton Transfer (RDS) C->D Protic Shuttle E 5. Product 2-(Hydroxymethyl) cyclohex-2-en-1-one D->E Elimination

Catalytic cycle of the MBH reaction highlighting the rate-determining step.

Diagnostic FAQs

Q1: My MBH reaction using DABCO and THF has stalled at <20% conversion after 48 hours. What is the exact mechanistic failure? A: The failure lies in the conformational rigidity of your substrate. In acyclic systems, the intermediate can freely rotate to facilitate an intramolecular proton transfer. However, cyclohex-2-en-1-one is locked in an s-trans geometry[2]. This rigidity prevents the alkoxide and the alpha-proton from reaching the proximity required for an intramolecular shift. In aprotic solvents like THF, the reaction is forced to rely on highly unfavorable intermolecular proton transfers, causing the catalytic cycle to stall[3].

Q2: How can I overcome this conformational restriction without applying extreme heat or pressure? A: You must alter the reaction medium to provide an external "proton shuttle." Switching from an aprotic solvent (THF) to a protic solvent system (e.g., aqueous Methanol/Chloroform) drastically lowers the activation energy of the RDS[4]. Water and methanol molecules form a hydrogen-bonded network that bridges the alpha-carbon and the alkoxide oxygen, facilitating a rapid, concerted proton transfer that bypasses the substrate's geometric limitations[1].

Q3: Is DABCO the optimal catalyst for cyclic enones? A: No. While DABCO (1,4-diazabicyclo[2.2.2]octane) is the classical MBH catalyst, it is relatively bulky and insufficiently nucleophilic for sterically demanding cyclic enones[5]. Trialkylphosphines such as Tributylphosphine ( PBu3​ ) or Dimethylphenylphosphine are vastly superior[4]. Phosphines are stronger nucleophiles and weaker bases than tertiary amines, which accelerates the initial Michael addition (Step 1) while minimizing base-catalyzed degradation.

Q4: I am observing multiple higher-molecular-weight spots on my TLC. What are these side products and how do I prevent them? A: These are likely dimerization products or tandem double cross-aldol adducts[6]. Because the MBH reaction is an equilibrium process, prolonged reaction times allow the highly reactive product to undergo secondary Michael additions with unreacted starting material. To prevent this, use a slight excess of formaldehyde (1.2 equivalents) to drive the equilibrium forward, and strictly quench the reaction at 30–45 minutes when using highly active catalysts like PBu3​ [4].

Quantitative Performance Matrix: Catalyst & Solvent Optimization

The following table summarizes the causal relationship between reaction conditions and conversion rates for cyclic enones:

Catalyst SystemSolvent EnvironmentTimeConversion / YieldMechanistic Rationale
DABCO (100 mol%)THF (Aprotic)7 Days< 20%Lack of proton shuttle stalls the RDS; steric hindrance slows Michael addition.
DMAP (20 mol%)Water + Surfactant24 Hours~ 65%Aqueous environment stabilizes zwitterion; surfactant overcomes poor solubility[7].
DMAP (Immobilized)1-Butanol (Flow Reactor)60 Min> 85%Continuous flow mimics super-stoichiometric loading; alcohol acts as proton shuttle[8].
PBu3​ (10 mol%)MeOH / CHCl3​ / H2​O 30 Min> 95% Phosphine maximizes nucleophilic attack; protic network perfectly bridges the RDS[4].

Validated Workflow: High-Conversion Synthesis via PBu3​

This protocol utilizes the synergistic effect of a highly nucleophilic phosphine catalyst within a protic shuttle environment to achieve >95% conversion in under an hour.

Phase 1: System Preparation (Establishing the Protic Environment)
  • In a flame-dried 50 mL round-bottom flask, dissolve cyclohex-2-en-1-one (10.0 mmol) in a solvent mixture of Methanol (5.0 mL) and Chloroform (5.0 mL).

    • Causality: CHCl3​ ensures complete solubilization of the organic substrates, while Methanol acts as the primary proton shuttle to lower the activation energy of the RDS.

  • Add aqueous Formalin (37% w/w, 12.0 mmol, 1.2 eq).

    • Causality: Aqueous formalin provides both the electrophile and the secondary hydrogen-bonding network (water) necessary to stabilize the zwitterionic intermediate.

Phase 2: Catalytic Initiation
  • Purge the flask with Argon for 5 minutes.

  • Dropwise, add Tributylphosphine ( PBu3​ , 1.0 mmol, 10 mol%) via syringe.

    • Validation Checkpoint: PBu3​ is easily oxidized to tributylphosphine oxide in air, which is catalytically dead. The Argon purge ensures catalyst integrity. Upon addition, the mixture should remain clear; a rapid color change to dark brown indicates catalyst oxidation or unwanted polymerization.

Phase 3: Reaction Monitoring & Quenching
  • Stir vigorously at room temperature ( 20−25∘C ) for exactly 30 to 45 minutes.

    • Validation Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting enone ( Rf​≈0.65 ) should rapidly diminish. The successful formation of the product is confirmed by the appearance of a strongly UV-active, highly polar spot ( Rf​≈0.35 ).

  • Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

    • Causality: Mildly acidic quenching protonates the phosphine catalyst, instantly halting the catalytic cycle and preventing the product from undergoing tandem cross-aldol side-reactions.

Phase 4: Isolation
  • Extract the aqueous layer with Dichloromethane ( 3×15 mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexane/EtOAc gradient) to yield pure 2-(hydroxymethyl)cyclohex-2-en-1-one.

References

  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction." Synthesis, 2005(18), 3035-3038.[Link]

  • Kniep, C. S. "Cyclic enones as substrates in the Morita-Baylis-Hillman reaction: Surfactant interactions, scope and scalability with an emphasis on formaldehyde." Advanced Synthesis & Catalysis, 2009, 351(7-8), 1148-1154.[Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. "The Morita-Baylis-Hillman Reaction." Chemical Reviews, 2003, 103(3), 811-892.[Link]

  • "Studying the Morita-Baylis-Hillman Reaction in Continuous Flow Using Packed Bed Reactors." Organic Process Research & Development, 2018.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in the Synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this crucial hydroxymethylation reaction. As your Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to enhance the robustness of your experimental work.

The synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-, typically achieved through an aldol condensation reaction between cyclohexenone and formaldehyde, is a fundamental transformation in organic synthesis. However, the efficiency of this process is often hampered by the deactivation of the catalyst. This guide provides a comprehensive question-and-answer-based approach to diagnose, prevent, and resolve these deactivation issues, ensuring consistent and high-yielding synthetic outcomes.

Troubleshooting Guide: Catalyst Deactivation

This section addresses specific problems you might encounter during your synthesis, linking them to potential causes of catalyst deactivation and providing actionable solutions.

Q1: My reaction has stalled, and the conversion of cyclohexenone has plateaued at a low level. What are the likely causes related to my catalyst?

A1: A stalled reaction is a classic symptom of catalyst deactivation. The specific cause depends on the type of catalyst you are using.

  • For Homogeneous Base Catalysts (e.g., NaOH, KOH):

    • Cause: Neutralization of the base is a common issue. The Cannizzaro reaction, a side reaction of formaldehyde, produces formic acid, which will consume your basic catalyst.[1] Additionally, acidic impurities in your starting materials or solvent can contribute to this.

    • Solution:

      • Monitor pH: Regularly check the pH of your reaction mixture. A drop in pH is a clear indicator of base neutralization.

      • Incremental Addition: Instead of adding all the base at the beginning, consider a slow, continuous addition to maintain a constant pH.

      • Purify Reagents: Ensure your cyclohexenone and formaldehyde are free of acidic impurities. Distillation of starting materials may be necessary.

  • For Organocatalysts (e.g., L-proline and its derivatives):

    • Cause: The formation of byproducts can lead to the sequestration of the catalyst. Aldol condensation side reactions can form species that react with the proline catalyst, rendering it inactive.[2][3]

    • Solution:

      • Optimize Reaction Conditions: Lowering the reaction temperature can often suppress side reactions.

      • Solvent Choice: The choice of solvent can significantly impact the reaction. For proline-catalyzed reactions, solvents like DMSO or a mixture of chloroform and DMSO have been shown to improve chemoselectivity.[4]

      • Catalyst Loading: While it may seem counterintuitive, reducing the catalyst loading under diluted conditions can sometimes suppress undesired pathways.[4]

  • For Heterogeneous Solid Base Catalysts (e.g., Hydrotalcites, Alkaline-exchanged Zeolites, Functionalized Resins like Amberlyst):

    • Cause: The primary culprit is often coking , where carbonaceous deposits form on the catalyst surface, blocking active sites and pores.[5] These deposits arise from the polymerization of formaldehyde or the condensation of reaction intermediates and products.

    • Solution:

      • Feedstock Purification: Remove any impurities from your reactants that could act as coke precursors.

      • Optimize Temperature: While higher temperatures increase reaction rates, they also accelerate coking. Find the optimal temperature that balances activity and stability.

      • Catalyst Regeneration: Coked catalysts can often be regenerated. See the "Catalyst Regeneration Protocols" section below.

Q2: I'm observing a significant drop in product selectivity, with an increase in byproducts. How is this related to catalyst deactivation?

A2: A loss of selectivity is another indication of catalyst deactivation, as the deactivation process can alter the nature of the active sites.

  • For all Catalyst Types:

    • Cause: Partial deactivation can lead to the formation of different active sites with altered selectivity. For instance, the acidic byproducts from the Cannizzaro reaction can create acidic sites on a solid base catalyst, leading to undesired acid-catalyzed side reactions.

    • Solution:

      • Thorough Characterization: Analyze your byproduct profile using techniques like GC-MS or LC-MS to understand the nature of the side reactions. This can provide clues about the changes in your catalyst.

      • Prevent Deactivation: The best solution is to prevent deactivation in the first place by following the recommendations in Q1.

      • Catalyst Regeneration: A fully regenerated catalyst should restore the original selectivity.

Q3: My heterogeneous catalyst is showing a gradual loss of activity over several runs. How can I extend its lifetime?

A3: This is a common challenge with heterogeneous catalysts and points to a cumulative deactivation process.

  • Cause: Besides coking, other mechanisms can contribute to gradual deactivation:

    • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites.[6][7] Formaldehyde itself can contain impurities like formic acid or methanol, which can act as poisons.

    • Leaching: For supported catalysts, the active species may slowly dissolve into the reaction medium.

    • Thermal Degradation (Sintering): At high temperatures, the small, highly active catalyst particles can agglomerate into larger, less active ones, reducing the surface area.[8]

  • Solution:

    • Feedstock Purity: This is the most critical factor. Use high-purity formaldehyde and cyclohexenone. Consider using a guard bed to remove poisons before the reactants reach the main catalyst bed.[6]

    • Milder Reaction Conditions: Operate at the lowest possible temperature that still provides an acceptable reaction rate.

    • Catalyst Support: The choice of support can influence the stability of the catalyst. Supports that have a strong interaction with the active phase can help prevent sintering and leaching.

    • Regular Regeneration: Implement a regeneration protocol after a set number of runs to maintain high catalyst activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-?

A1: The choice of catalyst depends on the desired scale, selectivity, and process conditions. Common choices include:

  • Homogeneous Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are simple and effective but can be difficult to separate from the product.[9]

  • Organocatalysts: L-proline and its derivatives are excellent for achieving high stereoselectivity in asymmetric synthesis.[3][10]

  • Heterogeneous Solid Bases: These offer the advantage of easy separation and recyclability. Examples include modified calcium oxide (CaO), hydrotalcites, and basic resins.[11]

  • Phosphines: In the context of the Morita-Baylis-Hillman reaction, phosphines like tributylphosphine can catalyze the reaction of enones with formaldehyde.[12]

Q2: What is the Cannizzaro reaction, and why is it a problem?

A2: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde, like formaldehyde, in the presence of a strong base. In this reaction, one molecule of formaldehyde is oxidized to formic acid, and another is reduced to methanol. The formic acid produced will neutralize the basic catalyst, leading to its deactivation.

Q3: How can I monitor catalyst deactivation during my reaction?

A3: You can monitor deactivation by:

  • Tracking Conversion: Take regular samples from your reaction and analyze the conversion of cyclohexenone by GC or LC. A decrease in the rate of conversion over time indicates deactivation.

  • Analyzing Product Distribution: Monitor the formation of byproducts. An increase in byproducts can signal a change in the catalyst's selectivity due to deactivation.

  • Characterizing the Catalyst: For heterogeneous catalysts, you can characterize the spent catalyst using techniques like thermogravimetric analysis (TGA) to quantify coke deposition, and surface area analysis (BET) to check for pore blocking or sintering.[5]

Catalyst Regeneration Protocols

Regenerating your catalyst can be a cost-effective way to extend its life. The appropriate method depends on the type of catalyst and the deactivation mechanism.

Protocol 1: Regeneration of Heterogeneous Solid Base Catalysts (e.g., Hydrotalcites, Mixed Oxides) Deactivated by Coking

This protocol focuses on removing carbonaceous deposits through calcination.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature control

  • Inert gas (e.g., Nitrogen)

  • Oxidizing gas (e.g., Air or a dilute oxygen/nitrogen mixture)

Procedure:

  • Solvent Wash: Before thermal treatment, wash the catalyst with a suitable solvent (e.g., acetone or the reaction solvent) to remove any loosely adsorbed organic molecules. Dry the catalyst thoroughly.

  • Inert Purge: Place the dried catalyst in the tube furnace. Purge the system with an inert gas like nitrogen for at least 30 minutes at room temperature to remove any residual solvent and air.

  • Temperature Ramp (Inert Atmosphere): Slowly ramp the temperature to an intermediate temperature (e.g., 200-300°C) under a continuous flow of nitrogen. This helps to gently remove more volatile adsorbed species without causing them to crack and form more coke.

  • Oxidative Treatment (Calcination): Once at the intermediate temperature, gradually introduce the oxidizing gas. A dilute stream of air (e.g., 5% air in nitrogen) is recommended to control the exothermicity of the coke combustion. Slowly increase the temperature to the final calcination temperature, typically between 400°C and 550°C. The optimal temperature will depend on the specific catalyst and should be below the temperature at which the catalyst structure begins to degrade.[13][14]

  • Hold at Calcination Temperature: Hold the catalyst at the final calcination temperature for 2-4 hours, or until the combustion of coke is complete (as indicated by the absence of CO2 in the off-gas, if monitored).

  • Cool Down: Cool the catalyst back to room temperature under a flow of inert gas.

Safety Note: The combustion of coke is an exothermic process. A controlled introduction of the oxidizing gas and a slow temperature ramp are crucial to prevent a runaway temperature increase that could damage the catalyst.

Protocol 2: Regeneration of L-proline Organocatalyst

L-proline can often be recovered and reused after the reaction.

Materials:

  • Reaction mixture containing L-proline

  • Acidic water (e.g., dilute HCl)

  • Base (e.g., NaHCO₃ or dilute NaOH)

  • Organic solvent for extraction (e.g., chloroform or ethyl acetate)

Procedure:

  • Acidification: After the reaction is complete, quench the reaction and add acidic water to the reaction mixture to protonate the L-proline, making it water-soluble.

  • Extraction: Extract the product with an organic solvent. The protonated L-proline will remain in the aqueous phase.

  • Basification: Separate the aqueous layer and carefully add a base to neutralize the acid and deprotonate the L-proline, making it less water-soluble.

  • Recovery: The L-proline can then be recovered by evaporating the water or by extraction with a suitable organic solvent. The recovered proline can be dried and reused. Up to 87% of the (S)-proline catalyst has been reported to be recovered and reused without loss of activity.[4]

Visualizing Deactivation and Regeneration

The following diagrams illustrate the key concepts discussed in this guide.

cluster_synthesis Synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- cluster_deactivation Catalyst Deactivation Pathways cluster_regeneration Catalyst Regeneration Cyclohexenone Cyclohexenone Product Product Cyclohexenone->Product Catalyst Formaldehyde Formaldehyde Formaldehyde->Product Catalyst Catalyst Catalyst Deactivated_Catalyst Deactivated_Catalyst Catalyst->Deactivated_Catalyst Coking, Poisoning, Sintering Coking Coking Poisoning Poisoning Sintering Sintering Regeneration_Process Regeneration_Process Deactivated_Catalyst->Regeneration_Process Regenerated_Catalyst Regenerated_Catalyst Regeneration_Process->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Reuse cluster_troubleshooting Troubleshooting Logic Problem Problem Cause Cause Problem->Cause Investigate Solution Solution Cause->Solution Implement Low Conversion Low Conversion Catalyst Deactivation? Catalyst Deactivation? Low Conversion->Catalyst Deactivation? Neutralization (Base) Neutralization (Base) Catalyst Deactivation?->Neutralization (Base) Coking (Solid) Coking (Solid) Catalyst Deactivation?->Coking (Solid) Byproduct Formation (Organo) Byproduct Formation (Organo) Catalyst Deactivation?->Byproduct Formation (Organo) Monitor pH, Incremental Addition Monitor pH, Incremental Addition Neutralization (Base)->Monitor pH, Incremental Addition Optimize Temp, Regenerate Optimize Temp, Regenerate Coking (Solid)->Optimize Temp, Regenerate Optimize Conditions, Solvent Choice Optimize Conditions, Solvent Choice Byproduct Formation (Organo)->Optimize Conditions, Solvent Choice

Caption: A troubleshooting flowchart for diagnosing and addressing low reaction conversion.

Quantitative Data Summary

The following table provides a summary of performance data for different catalyst systems in similar aldol condensation reactions. Note that direct comparisons should be made with caution as reaction conditions vary.

Catalyst SystemSubstratesTemperature (°C)Time (h)Yield (%)ReusabilityReference
NaOH Benzaldehyde + n-heptanal303.5High (not specified)Reusable for 4 cycles
L-proline Aliphatic aldehyde + AcetoneRoom Temp72-16870-95Recovered (87%) and reused[4]
MCM-41-Proline Hydroxyacetone + AldehydesNot specifiedNot specifiedGoodReusable for 3 runs[15]
CaO/MgAl₂O₄ Furfural + Acetone100-Deactivated in a few hours-[1]
Amberlyst-15 Carbonyl compounds130 (activation)Varies75-95Recyclable
N-H-ZSM-5 Formaldehyde + Methyl acetate290-390226 (total)>0.9 mmol g⁻¹ h⁻¹Regenerated 3 times[16]

References

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- vs cyclopentenone derivatives

Introduction: The Central Role of Enones in Synthesis In the landscape of modern organic synthesis, α,β-unsaturated ketones, or enones, represent a cornerstone of molecular construction. Their dual reactivity—at the carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Enones in Synthesis

In the landscape of modern organic synthesis, α,β-unsaturated ketones, or enones, represent a cornerstone of molecular construction. Their dual reactivity—at the carbonyl carbon and the β-olefinic carbon—provides a versatile platform for carbon-carbon bond formation and functional group interconversion. Among the most pivotal scaffolds in this class are the five- and six-membered cyclic enones. These structures are not merely academic curiosities; they are ubiquitous motifs in a vast array of natural products and pharmaceutical agents, from anti-inflammatory prostaglandins to complex steroids.[1][2][3][4]

This guide offers an in-depth comparative analysis of the reactivity of two representative and highly valuable enone systems: 2-(hydroxymethyl)-2-cyclohexen-1-one and substituted cyclopentenones . We will dissect how fundamental principles of ring strain, conformational flexibility, and substituent effects dictate their chemical behavior. For researchers engaged in medicinal chemistry and total synthesis, a nuanced understanding of these differences is critical for strategic disconnection and the rational design of synthetic routes.

Part 1: Structural and Electronic Foundations of Reactivity

The divergent reactivity of these two scaffolds is rooted in their distinct structural and electronic properties. The size of the ring imposes fundamentally different geometric and energetic constraints on the molecule.

The Strained and Planar World of Cyclopentenones

Cyclopentenone derivatives are characterized by significant inherent ring strain.[5][6] This strain is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain arising from eclipsing interactions of C-H bonds.[6] The presence of an sp²-hybridized carbon within the enone system introduces a degree of planarity, which can slightly alter but does not eliminate this underlying strain.[7] This stored potential energy is a key driver of its reactivity; reactions that allow the ring to relax toward a less strained conformation are often thermodynamically favored.

The Flexible and Functionalized Cyclohexenone System

In contrast, the six-membered ring of 2-cyclohexen-1-one is considerably more flexible and exists in a strain-minimized half-chair conformation. This flexibility allows it to more readily accommodate the geometric changes that occur during a chemical reaction, particularly the transition from sp² to sp³ hybridization at the reacting carbons.[7]

The specific focus of our comparison, 2-(hydroxymethyl)-2-cyclohexen-1-one , introduces a critical functional handle. The hydroxymethyl group at the α-position exerts a profound influence through both steric and electronic effects. It can:

  • Modulate Electrophilicity: Inductively withdraw electron density, potentially influencing the reactivity of the enone system.

  • Direct Incoming Reagents: Act as a coordinating site for reagents or catalysts through hydrogen bonding, thereby directing nucleophilic attack to a specific face of the molecule.

  • Serve as a Synthetic Handle: Provide a site for further elaboration, such as oxidation to an aldehyde or participation in intramolecular cyclizations.

G Cyclopentenone Cyclopentenone Strain_Release Strain_Release Cyclopentenone->Strain_Release drives reactivity Cyclohexenone Cyclohexenone Flexibility Flexibility Cyclohexenone->Flexibility allows for Substituent_Effect Substituent_Effect Cyclohexenone->Substituent_Effect provides

Caption: Key structural differences and their impact on reactivity.

Part 2: A Head-to-Head Comparison of Reactivity

We will now explore how these structural differences manifest in key chemical transformations central to synthetic chemistry.

Michael (Conjugate) Addition: The Primary Battleground

The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of the enone is arguably the most important reaction for these systems.[8] Here, the competition between the two scaffolds is nuanced.

  • Cyclopentenones: The high ring strain makes cyclopentenones excellent Michael acceptors. The thermodynamic driving force to relieve this strain often results in rapid and high-yielding conjugate additions.[2][7] The planarity of the ring system means that facial selectivity is primarily dictated by the steric bulk of existing substituents.

  • 2-(Hydroxymethyl)-2-cyclohexen-1-one: While the six-membered ring lacks the strain-based driving force, its reactivity can be comparable or even enhanced under certain conditions. The hydroxymethyl group can pre-associate with nucleophiles or catalysts, lowering the activation energy and directing the approach of the nucleophile. This often leads to high levels of diastereoselectivity that are difficult to achieve with simple cyclopentenone systems.

Computational studies have shown that substituent effects play a critical role in modulating the activation energies of Michael additions.[9][10][11] The loss of reactant stabilization upon addition can be a dominant factor, and the hydroxymethyl group significantly alters the electronic landscape of the cyclohexenone starting material.

G cluster_cyclo 2-(Hydroxymethyl)-2-cyclohexen-1-one cluster_penta Cyclopentenone Derivative start_hex { Reactant |  Low Strain} ts_hex {Transition State | H-bonding with Nu-M} start_hex:f0->ts_hex + Nu-M (Directed Attack) prod_hex { Product | Stereocenter Formed} ts_hex->prod_hex:f0 start_penta { Reactant |  High Strain} ts_penta {Transition State | Steric Approach} start_penta:f0->ts_penta + Nu-M (Strain-Driven) prod_penta { Product | Strain Relief} ts_penta->prod_penta:f0

Caption: Competing factors in the Michael addition reaction.

Direct (1,2) vs. Conjugate (1,4) Addition

The balance between direct attack at the carbonyl (1,2-addition) and conjugate addition (1,4-addition) is influenced by both the nucleophile (hard vs. soft) and the enone structure. For cyclic ketones, cyclohexanone derivatives generally exhibit higher reactivity toward direct nucleophilic addition than cyclopentanone derivatives.[12] This is attributed to the relief of torsional strain as the carbonyl carbon rehybridizes from sp² to sp³. While this principle applies, for most synthetically useful "soft" nucleophiles (e.g., cuprates, enolates, thiols), conjugate addition remains the dominant pathway for both scaffolds.

Data Summary: Reactivity at a Glance
Reaction TypePreferred SubstrateKey Driving Factor(s)Notes
Michael Addition (Kinetic) CyclopentenoneRing Strain Release[5][7]Often proceeds rapidly under mild conditions.
Diastereoselective Michael Addition 2-(Hydroxymethyl)-2-cyclohexen-oneSubstrate Control (H-Bonding)The -CH₂OH group can effectively direct incoming nucleophiles.
Nucleophilic Addition (to C=O) Cyclohexenone DerivativeRelief of Torsional Strain[12][13]More favorable transition state for the six-membered ring.
Synthetic Versatility 2-(Hydroxymethyl)-2-cyclohexen-onePresence of Functional HandleThe hydroxyl group is a gateway to diverse subsequent transformations.

Part 3: Applications in Drug Development and Total Synthesis

The choice between these scaffolds is often dictated by the final target molecule.

  • Cyclopentenones in Biologically Active Molecules: The cyclopentenone ring is a privileged scaffold found in numerous natural products with potent biological activity, most notably the prostaglandins, which are key mediators of inflammation.[14][15][16] Synthetic strategies like the Nazarov cyclization[17][18][19][20] and the Pauson-Khand reaction[21][22][23] are powerful methods for constructing this core structure. Its inherent reactivity is harnessed in many biological contexts, where it can act as a covalent modifier of protein thiols.[15]

  • Functionalized Cyclohexenones as Versatile Intermediates: Six-membered rings form the backbone of a vast number of complex natural products, including steroids and terpenoids.[1][24] The Robinson annulation is a classic and powerful method for building functionalized cyclohexenone rings from simpler acyclic precursors.[1][24][25][26] The ability to introduce substituents with high stereocontrol, as offered by derivatives like 2-(hydroxymethyl)-2-cyclohexen-1-one, makes this class of compounds invaluable for constructing complex polycyclic systems.[27]

Part 4: Experimental Protocols

To provide a practical basis for comparison, we describe a representative experimental workflow for evaluating the relative reactivity of the two enone scaffolds in a competitive Michael addition reaction.

Protocol: Comparative Kinetic Analysis of Michael Addition with Thiophenol

This experiment aims to quantify the relative reaction rates of 2-(hydroxymethyl)-2-cyclohexen-1-one and 2-methyl-2-cyclopenten-1-one with a soft nucleophile, thiophenol, under basic conditions.

Materials:

  • 2-(Hydroxymethyl)-2-cyclohexen-1-one

  • 2-Methyl-2-cyclopenten-1-one (as a representative cyclopentenone derivative)

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Internal Standard (e.g., Dodecane)

  • GC-MS vials, syringes, and standard laboratory glassware

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of the internal standard (dodecane) in anhydrous DCM.

  • Reaction Setup: In two separate, dry 10 mL round-bottom flasks equipped with stir bars, add 2-(hydroxymethyl)-2-cyclohexen-1-one (0.1 mmol, 1.0 equiv) to one and 2-methyl-2-cyclopenten-1-one (0.1 mmol, 1.0 equiv) to the other.

  • Solvent and Standard Addition: To each flask, add 4.5 mL of anhydrous DCM and 0.5 mL of the internal standard stock solution. Stir the mixtures at room temperature (25 °C) to ensure complete dissolution.

  • Initial Time Point (t=0): Withdraw a 0.2 mL aliquot from each flask, quench it in a vial containing 0.8 mL of a 1% acetic acid solution in ethyl acetate, and label it as the t=0 sample.

  • Reaction Initiation: To each flask, add thiophenol (0.1 mmol, 1.0 equiv) followed immediately by triethylamine (0.12 mmol, 1.2 equiv). Start a timer immediately.

  • Monitoring the Reaction: At regular intervals (e.g., t = 5, 15, 30, 60, and 120 minutes), withdraw a 0.2 mL aliquot from each reaction mixture. Quench each aliquot immediately as described in step 4.

  • Analysis: Analyze all quenched aliquots by GC-MS. Calculate the ratio of the peak area of the starting enone to the peak area of the internal standard for each time point.

  • Data Interpretation: Plot the concentration of the starting enone (relative to the internal standard) versus time for both reactions. The rate of disappearance of the starting material provides a direct comparison of the reactivity of the two scaffolds under these conditions.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Prepare Stock Solutions (Internal Standard) prep2 Set up two parallel reactions: 1. Cyclohexenone Derivative 2. Cyclopentenone Derivative prep1->prep2 react1 Take t=0 sample prep2->react1 react2 Initiate reaction with Thiophenol + Et₃N react1->react2 react3 Withdraw and quench aliquots at timed intervals react2->react3 analysis1 Analyze all samples by GC-MS react3->analysis1 analysis2 Calculate reactant/standard peak area ratio analysis1->analysis2 analysis3 Plot [Reactant] vs. Time to determine relative rates analysis2->analysis3

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The choice between a 2-(hydroxymethyl)-2-cyclohexen-1-one scaffold and a cyclopentenone derivative is a strategic decision guided by the specific goals of a synthesis. Cyclopentenones offer high reactivity driven by inherent ring strain, making them ideal for rapid construction and as biomimetic warheads. Conversely, functionalized cyclohexenones provide a more stable, conformationally flexible template. The presence of the hydroxymethyl group transforms the cyclohexenone from a simple building block into a sophisticated tool for directed synthesis, offering unparalleled control over stereochemistry and providing a launchpad for further molecular diversification. A thorough understanding of these fundamental principles empowers chemists to make informed decisions, accelerating the discovery and development of novel molecules.

References

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  • Robinson, R. (1935). The Robinson annulation is a chemical reaction used in organic chemistry for ring formation. Wikipedia. [Link][1]

  • Chen, J., et al. (2020). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link][21]

  • Pauson, P. L., & Khand, I. U. (1973). The Pauson–Khand (PK) reaction is a chemical reaction, described as a [2+2+1] cycloaddition. Wikipedia. [Link][22]

  • Various Authors. (2023). Co-Mediated Ring Forming Reactions. Chemistry LibreTexts. [Link][28]

  • Atesin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. [Link][19]

  • Various Authors. (2024). The Robinson Annulation Reaction. Chemistry LibreTexts. [Link][25]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Chemist Wizards. [Link][24]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Organic Chemistry Portal. [Link][29]

  • Kumar, A., & Kumar, V. (2018). Application of Pauson–Khand reaction in the total synthesis of terpenes. Beilstein Journal of Organic Chemistry. [Link][23]

  • The Organic Chemistry Tutor. (2021). Robinson Annulation Reaction Explained. YouTube. [Link][30]

  • Gibson, S. E., & Mainolfi, N. (2005). The Pauson-Khand reaction. Angewandte Chemie International Edition. [Link][31]

  • Gavrila, A., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Pharmacology. [Link][14]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews. [Link][15]

  • Various Authors. (n.d.). Cyclopentenone prostaglandins. Wikipedia. [Link][16]

  • Krenske, E. H., et al. (2011). Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. The Journal of Organic Chemistry. [Link][9]

  • Krenske, E. H., et al. (2011). Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted α,β-Unsaturated Ketones: Substituent Effects Involve Enone Stabilization, Product Branching, and Solvation. ResearchGate. [Link][10]

  • Various Authors. (2021). Syntheses of Prostaglandins from Cyclopentanes. Chemistry LibreTexts. [Link][32]

  • Ofial, A. R., & Mayr, H. (2017). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry. [Link][33]

  • Krenske, E. H., et al. (2011). Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted α,β-Unsaturated Ketones: Substituent Effects Involve Enone Stabilization, Product Branching, and Solvation. ACS Publications. [Link][11]

  • Zard, S. Z., et al. (2018). α-Xanthyl Cyclopentenones and Cyclohexenones: New, Highly Versatile Building Blocks. ChemRxiv. [Link][34]

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  • Fürstner, A., et al. (2010). Gold(I)-Catalyzed Domino Cyclizations of Diynes for the Synthesis of Functionalized Cyclohexenone Derivatives. Total Synthesis of (-)-Gabosine H and (-)-6-epi-Gabosine H. Angewandte Chemie International Edition. [Link][36]

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Comparative

GC-MS fragmentation patterns and isotopic analysis of 2-(hydroxymethyl)cyclohex-2-en-1-one

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(hydroxymethyl)cyclohex-2-en-1-one: Fragmentation Patterns and Isotopic Analysis Compared with Alternative Techniques Authored by a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(hydroxymethyl)cyclohex-2-en-1-one: Fragmentation Patterns and Isotopic Analysis Compared with Alternative Techniques

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies for characterizing 2-(hydroxymethyl)cyclohex-2-en-1-one, a versatile synthetic intermediate. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), exploring its application for both structural elucidation through fragmentation pattern analysis and for isotopic abundance determination. Furthermore, this guide will objectively compare the capabilities of GC-MS with other powerful analytical techniques, namely High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

Understanding 2-(hydroxymethyl)cyclohex-2-en-1-one

2-(hydroxymethyl)cyclohex-2-en-1-one (C₇H₁₀O₂) is a bifunctional molecule containing a cyclic enone and a primary alcohol. This structure makes it a valuable building block in organic synthesis for creating more complex molecules, including potential pharmaceutical compounds.[1] The presence of both a hydroxyl and a carbonyl group, along with a site of unsaturation, dictates its chemical reactivity and provides multiple handles for derivatization or further reaction. Accurate characterization is paramount to confirm its identity, purity, and to understand its behavior in subsequent applications.

Primary Characterization via GC-MS: Principles and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2][3] It combines the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[4][5] For a molecule like 2-(hydroxymethyl)cyclohex-2-en-1-one, GC-MS is exceptionally well-suited due to the compound's volatility, allowing for detailed structural analysis based on its mass spectral fingerprint.[2]

The Causality Behind the GC-MS Workflow

The experimental workflow is designed to transition the analyte from a liquid sample to gas-phase ions, which are then separated and detected by the mass spectrometer. Each step is critical for achieving high-quality, reproducible data.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dilute sample in volatile solvent (e.g., DCM) Inject Vaporization in Injector Port (250°C) Prep->Inject Injection Separate Separation on Capillary Column Inject->Separate Carrier Gas Flow (He) Ionize Electron Ionization (70 eV) Separate->Ionize Transfer Line Fragment Fragmentation of Molecular Ion Ionize->Fragment Analyze Mass Analyzer (Quadrupole) Fragment->Analyze Detect Detection & Spectrum Generation Analyze->Detect

Caption: Experimental workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system, providing a robust starting point for method development.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of 2-(hydroxymethyl)cyclohex-2-en-1-one in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must not co-elute with the analyte and must be compatible with the GC system.

2. GC Conditions:

  • System: A standard Gas Chromatograph equipped with a mass spectrometer detector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is an excellent choice.[6] This stationary phase provides good separation for a wide range of organic molecules.

  • Injector: Splitless mode is preferred for trace analysis, while a split injection (e.g., 20:1 ratio) is suitable for more concentrated samples to avoid column overloading.

  • Injector Temperature: 250°C. This ensures rapid and complete vaporization of the analyte without thermal degradation.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min. Helium is inert and provides good chromatographic efficiency.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes. This allows for the elution of any low-boiling point solvent fronts.

    • Ramp: Increase at 15°C/min to 280°C. This gradient ensures good peak shape for the analyte.

    • Final hold: Hold at 280°C for 5 minutes to elute any less volatile components and clean the column.[6]

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI). EI is a hard ionization technique that reproducibly generates a library-searchable fragmentation pattern.[7]

  • Electron Energy: 70 eV. This is the standard energy used for EI, which allows for comparison with established mass spectral libraries and ensures consistent fragmentation.[7]

  • Ion Source Temperature: 230°C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-200. This range is selected to capture the molecular ion and all significant fragment ions.

Decoding the Molecular Fingerprint: GC-MS Fragmentation Patterns

Under 70 eV electron ionization, 2-(hydroxymethyl)cyclohex-2-en-1-one (Molecular Weight: 126.16 g/mol ) will form a molecular ion (M•+) at m/z 126. This energetically unstable ion will then undergo a series of predictable fragmentation reactions to yield more stable daughter ions.[8][9] The resulting mass spectrum is a unique fingerprint of the molecule.

The fragmentation pathways are governed by the functional groups present. The cyclic ketone structure and the primary alcohol are the primary sites for bond cleavage.[10][11]

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [C₇H₁₀O₂]•+ Molecular Ion m/z = 126 F1 [M - H₂O]•+ m/z = 108 M->F1 - H₂O (Dehydration) F2 [M - CO]•+ m/z = 98 M->F2 - CO (Decarbonylation) F3 [M - CH₂O]•+ m/z = 96 M->F3 - CH₂O (α-cleavage) F4 [M - C₂H₄]•+ m/z = 98 M->F4 - C₂H₄ (Retro-Diels-Alder) F5 [C₅H₅O]+ m/z = 81 F2->F5 - H₂O F6 [C₄H₅]+ m/z = 53 F4->F6 - CO, -H

Caption: Proposed EI-MS fragmentation pathways for the target compound.

Table 1: Predicted Major Fragment Ions and Their Origins

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaPredicted Relative AbundanceMechanistic Origin
126[M]•+ (Molecular Ion)[C₇H₁₀O₂]•+ModerateInitial ionization of the molecule. Its presence confirms the molecular weight.
108[M - H₂O]•+[C₇H₈O]•+HighLoss of a neutral water molecule from the hydroxyl group, a very common pathway for alcohols.[11]
98[M - CO]•+ or [M - C₂H₄]•+[C₆H₁₀O]•+HighLoss of carbon monoxide is characteristic of cyclic ketones.[10] Alternatively, a retro-Diels-Alder type reaction can lead to the loss of ethene.
97[M - CHO]•+[C₆H₉O]+ModerateLoss of a formyl radical, involving cleavage adjacent to the carbonyl group.
81[C₅H₅O]+[C₅H₅O]+HighLikely formed from the m/z 98 ion via loss of a hydroxyl radical or from further fragmentation.
55[C₃H₃O]+[C₃H₃O]+High (Base Peak)A common fragment in the mass spectra of cyclohexanones.[11]

Isotopic Analysis: Beyond Structural Elucidation

Isotopic analysis provides information about the relative abundance of isotopes (e.g., ¹³C vs. ¹²C) within a molecule. This can be used to determine the geographical origin of natural products, elucidate biosynthetic pathways, or track metabolic processes.[12][13] While high-precision measurements require a specialized technique called Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), a standard GC-quadrupole MS can still provide valuable qualitative and semi-quantitative isotopic data.[13][14]

In a typical mass spectrum, the molecular ion peak (M) is accompanied by smaller peaks at M+1, M+2, etc. These peaks arise from the natural abundance of heavier isotopes, primarily ¹³C and ¹⁸O in this case.

Principle of Isotopic Analysis with GC-MS

The relative intensity of the M+1 peak to the M peak is directly related to the number of carbon atoms in the molecule. The natural abundance of ¹³C is approximately 1.1%. Therefore, for a molecule with 'n' carbon atoms, the theoretical intensity of the M+1 peak is roughly n × 1.1%.

For 2-(hydroxymethyl)cyclohex-2-en-1-one (C₇H₁₀O₂):

  • Expected M+1 abundance: 7 (carbons) × 1.1% = 7.7%

  • The contribution from ¹⁷O and ²H is minor but also contributes to the M+1 peak.

The M+2 peak arises from the presence of two ¹³C atoms, or one ¹⁸O atom (natural abundance ~0.2%).

Experimental Protocol for Isotopic Abundance Measurement

The GC-MS protocol is largely the same as described in section 2.2. However, for accurate isotopic ratio determination, the following considerations are crucial:

  • High Signal-to-Noise: Ensure the analyte peak is intense and not saturated. The detector response must be linear in the concentration range used.

  • Data Acquisition: Use Selected Ion Monitoring (SIM) mode to increase sensitivity and precision.[13] Monitor the ions corresponding to the molecular ion cluster (e.g., m/z 126, 127, 128). Dwell time on each ion should be optimized.

  • Data Analysis:

    • Integrate the peak areas for each monitored ion across the chromatographic peak.

    • Calculate the ratio of the M+1 and M+2 peak areas to the M peak area.

    • For comparative studies, this ratio can be tracked across different samples. For absolute isotope ratios, calibration with standards of known isotopic composition is necessary.[14]

A Comparative Guide: GC-MS vs. Alternative Analytical Techniques

While GC-MS is a powerful tool, it is not universally applicable. The choice of analytical technique should be driven by the specific research question and the physicochemical properties of the analyte.[3] A key limitation of GC-MS is the requirement for the analyte to be volatile and thermally stable.[2]

Table 2: Objective Comparison of Analytical Methodologies

ParameterGC-MSHPLC-UV/MSNMR SpectroscopyFTIR Spectroscopy
Principle Gas-phase separation followed by mass analysis.[4]Liquid-phase separation followed by UV or mass analysis.[3]Nuclear spin resonance in a magnetic field.[2]Infrared absorption by molecular bonds.[2]
Information Provided Molecular weight, fragmentation pattern (structure), quantitative data, isotopic abundance.Molecular weight, some fragmentation (with MS), quantitative data.Detailed atomic connectivity (unambiguous structure), quantitative data.Presence of functional groups.
Sample Requirements Volatile & thermally stable. Derivatization may be needed for polar/non-volatile compounds.[5][15]Soluble in mobile phase. Suitable for non-volatile & thermally labile compounds.Soluble in deuterated solvent. Requires higher sample quantity (~mg).Neat or in IR-transparent solvent.
Sensitivity High (pg to ng level).High (ng to µg level), especially with MS detection.[3]Lower sensitivity than chromatographic methods.Relatively low sensitivity.
Strengths for this Analyte Excellent for structural confirmation via fragmentation and for resolving from volatile impurities.[2]Good for quantification and analysis of potential non-volatile degradation products or reaction mixtures.Provides definitive structural elucidation without fragmentation.Fast and simple method to confirm the presence of C=O and O-H functional groups.
Weaknesses for this Analyte Potential for thermal degradation in the injector. Isomers may have similar mass spectra.Lower chromatographic resolution than capillary GC.Signal overlap can complicate spectral interpretation. Lower throughput.Provides limited structural information; cannot distinguish between isomers.
Decision-Making for Analytical Strategy

The optimal analytical strategy often involves a combination of these techniques. The following flowchart provides a logical guide for selecting the appropriate method based on the analytical goal.

Decision_Flowchart cluster_paths cluster_methods Start Analytical Goal? Confirm_ID Confirm Identity of Synthesized Product Start->Confirm_ID Quantify Quantify Purity or Concentration Start->Quantify Isotopic Isotopic Analysis or Origin Determination Start->Isotopic Func_Group Quick Functional Group Check Start->Func_Group GCMS GC-MS Confirm_ID->GCMS Primary Method (Fingerprint) NMR NMR Spectroscopy Confirm_ID->NMR Definitive Method (Connectivity) Quantify->GCMS Good for volatile matrices HPLC HPLC-UV/MS Quantify->HPLC Robust for complex matrices Isotopic->GCMS Primary Method FTIR FTIR Spectroscopy Func_Group->FTIR Fastest Method

Caption: Decision flowchart for selecting an analytical technique.

Conclusion

The comprehensive analysis of 2-(hydroxymethyl)cyclohex-2-en-1-one is effectively achieved using Gas Chromatography-Mass Spectrometry. This guide has detailed the experimental protocols and the theoretical underpinnings for interpreting the resultant fragmentation patterns, which serve as a molecular fingerprint for structural confirmation. Furthermore, we have explored the application of GC-MS for isotopic analysis, a powerful tool for advanced research applications.

However, a senior scientist recognizes that no single technique is a panacea. The objective comparison with HPLC, NMR, and FTIR underscores the importance of a multi-faceted analytical approach. While GC-MS excels in providing detailed structural information for volatile compounds, HPLC is often superior for quantitative analysis of complex mixtures, and NMR remains the gold standard for unambiguous structure elucidation. By understanding the strengths and limitations of each method, researchers can design a robust, self-validating analytical workflow to generate accurate and reliable data, thereby accelerating research and development.

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Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Handling and Disposal of 2-(Hydroxymethyl)cyclohex-2-en-1-one

Executive Overview In drug development and synthetic chemistry, managing highly reactive intermediates requires protocols that go beyond standard waste segregation. 2-Cyclohexen-1-one, 2-(hydroxymethyl)- (CAS: 105956-40-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In drug development and synthetic chemistry, managing highly reactive intermediates requires protocols that go beyond standard waste segregation. 2-Cyclohexen-1-one, 2-(hydroxymethyl)- (CAS: 105956-40-9) is an α,β -unsaturated ketone. While highly valuable as a synthetic building block, its structural classification as an electrophilic Michael acceptor makes it a potent alkylating agent capable of severe cellular toxicity.

This guide provides researchers and safety officers with field-proven, self-validating methodologies for the neutralization, containment, and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To properly manage the disposal of 2-(hydroxymethyl)cyclohex-2-en-1-one, one must first understand the causality behind its toxicity. The compound features a conjugated enone system. The β -carbon of this system is highly electrophilic, making it highly susceptible to nucleophilic attack by biological thiols (such as cysteine residues in proteins or intracellular glutathione) via a [1].

When exposure occurs, this irreversible alkylation depletes cellular glutathione and disrupts critical protein functions, leading to oxidative stress and apoptosis [2]. Furthermore, like its parent compound 2-cyclohexen-1-one, it exhibits [2].

Quantitative Hazard Summary
Property / MetricData / Classification
Chemical Name 2-(Hydroxymethyl)cyclohex-2-en-1-one
CAS Number 105956-40-9[3]
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Primary Hazards Acute Tox. (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3[3]
Transport Classification UN2929 (Toxic liquid, flammable, organic, n.o.s.)[4]

Visualizing the Hazard: Mechanism of Toxicity

Understanding the molecular mechanism of action is critical for designing an effective chemical quenching strategy prior to disposal.

ToxicityMechanism A 2-(Hydroxymethyl)cyclohex-2-en-1-one (Electrophilic Michael Acceptor) C Covalent Adduct Formation (Hetero-Michael Addition) A->C Alkylation B Cellular Thiols (e.g., Glutathione, Cysteine) B->C Nucleophilic Attack D Cellular Toxicity / Apoptosis (Loss of Protein Function) C->D Oxidative Stress

Figure 1: Mechanism of toxicity via hetero-Michael addition to cellular thiols.

Self-Validating Protocol: Chemical Quenching of Michael Acceptors

Expert Insight: Direct disposal of concentrated α,β -unsaturated ketones into mixed organic waste carboys can lead to dangerous, exothermic cross-reactions with nucleophilic waste (e.g., amines). To mitigate this, we employ a chemical quenching protocol using a thiol scavenger. By intentionally reacting the enone with L-cysteine in a controlled environment, we force the Michael addition to occur in vitro, destroying the electrophilic hazard before it enters the waste stream.

Step-by-Step Quenching Methodology

This protocol is designed as a self-validating system, ensuring the hazard is verifiably neutralized.

  • Preparation of the Scavenger Solution: Prepare a 0.5 M solution of L-cysteine in 0.1 M phosphate buffer adjusted to pH 7.4. Causality: The slightly basic physiological pH ensures a sufficient concentration of the highly nucleophilic thiolate anion ( S− ) without causing base-catalyzed degradation or polymerization of the ketone.

  • Controlled Addition: Working in a fume hood, slowly add the concentrated 2-(hydroxymethyl)cyclohex-2-en-1-one waste dropwise to the stirring L-cysteine solution. Maintain a 3:1 molar excess of L-cysteine to ensure complete consumption of the enone.

  • Incubation: Allow the mixture to stir at room temperature for 2 hours to drive the thioether formation to completion.

  • Self-Validation (UV Monitoring): Take a 10 μ L aliquot, dilute in methanol, and measure the UV absorbance. The intact conjugated enone exhibits a strong absorbance peak at approximately 220–230 nm. Validation: The complete disappearance of this peak confirms the saturation of the α,β -double bond, verifying that the electrophilic hazard has been successfully neutralized[5].

  • Final Disposal: Once validated, the neutralized aqueous mixture can be safely transferred to the standard aqueous organic waste stream.

Standard Operating Procedure (SOP): Routine Disposal & Spill Management

For routine laboratory waste or dilute solutions where chemical quenching is not logistically feasible, strict segregation and containerization protocols must be followed.

Routine Waste Segregation
  • Segregation: Collect waste containing 2-(hydroxymethyl)cyclohex-2-en-1-one in a designated Non-Halogenated Organic Waste container. Strictly isolate this waste from strong oxidizers, reducing agents, and concentrated bases to prevent[4].

  • Containerization: Use high-density polyethylene (HDPE) or Teflon-lined containers. Ensure caps are tightly sealed and vented if stored in warm environments.

  • Labeling: Label the container clearly with the chemical name, CAS number, and the appropriate transport classification: UN2929 (Toxic liquid, flammable, organic, n.o.s.) [4].

  • Manifesting: Transfer the waste to a licensed environmental disposal facility for high-temperature incineration.

Emergency Spill Response Workflow

In the event of an accidental spill, immediate containment is required due to the compound's high volatility and inhalation toxicity[6].

  • Evacuate and Ventilate: Immediately clear the area and maximize fume hood/room ventilation.

  • Don Appropriate PPE: Wear a NIOSH-approved respirator with organic vapor cartridges, splash goggles, and butyl rubber gloves (nitrile may degrade rapidly upon contact with concentrated ketones).

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as[4]. Causality: Never use combustible materials like sawdust, as the flammable vapors of the enone can create an immediate fire hazard[2].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild soap and water solution, followed by a wipe-down with ethanol to remove residual organic traces.

Visualizing the Workflow: Disposal & Spill Management

DisposalWorkflow Step1 Waste Generation (Concentrated Enone) Step2 Chemical Quenching (L-Cysteine / Thiol Scavenger) Step1->Step2 Optional but recommended Step3 Validation (UV Absorbance at ~230 nm) Step2->Step3 Self-validating check Step4 Segregation & Containerization (HDPE, Halogen-Free Organic) Step3->Step4 Chromophore loss confirmed Step5 Labeling & Transport (UN2929, Toxic/Flammable) Step4->Step5 Proper documentation Step6 Final Disposal (High-Temperature Incineration) Step5->Step6 Licensed facility

Figure 2: End-to-end operational workflow for safe disposal and quenching.

References

  • NextSDS Chemical Substance Information: 2-(hydroxymethyl)cyclohex-2-en-1-one, NextSDS,[Link]

  • Development of pH/Glutathione-Responsive Theranostic Agents Activated by Glutathione S-Transferase π for Human Colon Cancer, Journal of Medicinal Chemistry (ACS),[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions, ResearchGate,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexen-1-one, 2-(hydroxymethyl)-
Reactant of Route 2
2-Cyclohexen-1-one, 2-(hydroxymethyl)-
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